Product packaging for Cephaprin(Cat. No.:CAS No. 1205565-31-6)

Cephaprin

Cat. No.: B13393267
CAS No.: 1205565-31-6
M. Wt: 423.5 g/mol
InChI Key: UQLLWWBDSUHNEB-UHFFFAOYSA-N
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Description

Cephaprin is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O6S2 B13393267 Cephaprin CAS No. 1205565-31-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLLWWBDSUHNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860266
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205565-31-6
Record name 3-[(Acetyloxy)methyl]-8-oxo-7-[[2-(4-pyridinylthio)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Cephapirin's Assault on Bacterial Defenses: A Technical Deep-Dive into its Cell Wall Disruption Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, on bacterial cell walls. This guide details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate cephapirin's bactericidal effects.

Cephapirin exerts its bactericidal action by inhibiting the synthesis of the peptidoglycan layer, a critical component of the bacterial cell wall that provides structural integrity and protection.[1][2] This inhibition is achieved through the covalent acylation of penicillin-binding proteins (PBPs), enzymes essential for the transpeptidation step in peptidoglycan biosynthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[3][4]

Quantitative Efficacy of Cephapirin

The in-vitro efficacy of cephapirin is commonly determined by its minimum inhibitory concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) of Cephapirin against Various Bacterial Pathogens

Bacterial SpeciesStrainMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureusMastitis Isolates0.25≤ 0.5[5]
Coagulase-negative staphylococciMastitis Isolates--[6]
Streptococcus dysgalactiaeMastitis Isolates--[6]
Streptococcus uberisMastitis Isolates--[6]
Escherichia coliMastitis Isolates>64>64[6]
Klebsiella pneumoniaeClinical Isolates--[1]
Enterococcus faecalisClinical Isolates--[7]
Pseudomonas aeruginosaClinical Isolates--[4]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

The Molecular Target: Penicillin-Binding Proteins (PBPs)

Cephapirin's primary targets are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner membrane of the bacterial cell wall. These enzymes, including transpeptidases, are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains that give the cell wall its strength and rigidity.[3] By binding to and inactivating these essential enzymes, cephapirin effectively halts cell wall construction.[3]

While specific IC50 values for cephapirin's binding to individual PBPs are not extensively available in the public literature, the general mechanism involves the β-lactam ring of cephapirin forming a covalent bond with a serine residue in the active site of the PBP transpeptidase. This irreversible acylation inactivates the enzyme, preventing it from carrying out its function in cell wall synthesis.[8][9] The affinity of different β-lactam antibiotics for various PBPs can vary, influencing their spectrum of activity.[1][8]

Experimental Protocols

This section details the methodologies for key experiments used to study the mechanism of action of cephapirin.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the binding affinity of cephapirin to various PBPs.

Workflow for Competitive PBP Binding Assay

PBP_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding cluster_analysis Analysis Bacterial_Culture Bacterial Culture (mid-log phase) Harvest_Cells Harvest Cells (Centrifugation) Bacterial_Culture->Harvest_Cells Lyse_Cells Lyse Cells (Sonication/French Press) Harvest_Cells->Lyse_Cells Isolate_Membranes Isolate Membranes (Ultracentrifugation) Lyse_Cells->Isolate_Membranes Incubate_Cephapirin Incubate Membranes with Cephapirin (Varying Concentrations) Isolate_Membranes->Incubate_Cephapirin Membrane Fraction Add_Labeled_Penicillin Add Fluorescently Labeled Penicillin (e.g., Bocillin-FL) Incubate_Cephapirin->Add_Labeled_Penicillin SDS_PAGE SDS-PAGE Separation Add_Labeled_Penicillin->SDS_PAGE Labeled PBPs Fluorescence_Imaging Fluorescence Imaging SDS_PAGE->Fluorescence_Imaging Quantification Quantify Band Intensity Fluorescence_Imaging->Quantification IC50_Determination Determine IC50 Quantification->IC50_Determination

Caption: Workflow for the competitive PBP binding assay.

Detailed Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer.

    • Resuspend the cells in buffer and lyse them using a method such as sonication or a French press.

    • Isolate the cell membranes by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a series of tubes, incubate a fixed amount of the prepared bacterial membranes with varying concentrations of cephapirin.

    • After a set incubation time, add a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to each tube to bind to any unoccupied PBPs.

    • Incubate to allow the labeled penicillin to bind.

  • Analysis:

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

    • Quantify the intensity of the fluorescent bands corresponding to each PBP.

    • The concentration of cephapirin that inhibits 50% of the binding of the fluorescent penicillin is the IC50 value, which reflects the binding affinity.[1][8]

Transpeptidase Inhibition Assay

This assay directly measures the inhibition of the transpeptidase activity of PBPs by cephapirin.

Logical Flow of Transpeptidase Inhibition Assay

Transpeptidase_Inhibition PBP_Source Purified PBP (Transpeptidase) Reaction_Mixture Reaction Mixture PBP_Source->Reaction_Mixture Substrate Peptidoglycan Precursors (e.g., Lipid II) Substrate->Reaction_Mixture Cephapirin Cephapirin (Inhibitor) Cephapirin->Reaction_Mixture Incubation Incubation Reaction_Mixture->Incubation Detection Detection of Cross-linked Product (e.g., HPLC, Scintillation) Incubation->Detection Inhibition_Measurement Measure Inhibition Detection->Inhibition_Measurement

Caption: Logical flow of a transpeptidase inhibition assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Purify the target PBP transpeptidase from a bacterial source.

    • Synthesize or isolate the peptidoglycan precursor substrate (e.g., Lipid II).

    • Prepare a range of concentrations of cephapirin.

  • Assay Procedure:

    • In a reaction vessel, combine the purified PBP, the peptidoglycan precursor substrate, and a specific concentration of cephapirin.

    • Include control reactions with no inhibitor and with a known inhibitor.

    • Incubate the reaction mixture under optimal conditions for the enzyme.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of cross-linked peptidoglycan product formed. This can be achieved using methods such as high-performance liquid chromatography (HPLC) to separate the cross-linked product from the unreacted substrate, or by using radiolabeled substrates and measuring incorporation into a high-molecular-weight polymer.[2][10]

    • Determine the percentage of inhibition of transpeptidase activity at each cephapirin concentration.

Analysis of Bacterial Cell Wall Composition

This protocol is used to analyze the changes in the peptidoglycan structure of bacteria after treatment with cephapirin.

Workflow for Peptidoglycan Composition Analysis

Peptidoglycan_Analysis cluster_treatment Bacterial Treatment cluster_extraction Peptidoglycan Extraction cluster_digestion Digestion and Analysis Bacterial_Culture Bacterial Culture Treat_Cephapirin Treat with Cephapirin Bacterial_Culture->Treat_Cephapirin Harvest_Cells Harvest Cells Treat_Cephapirin->Harvest_Cells Lyse_Cells Lyse Cells Harvest_Cells->Lyse_Cells Isolate_Sacculi Isolate Sacculi (SDS Treatment) Lyse_Cells->Isolate_Sacculi Digest_Muropeptides Digest with Muramidase (B13767233) Isolate_Sacculi->Digest_Muropeptides Reduce_Muropeptides Reduce Muropeptides Digest_Muropeptides->Reduce_Muropeptides UPLC_MS_Analysis UPLC-MS/MS Analysis Reduce_Muropeptides->UPLC_MS_Analysis

Caption: Workflow for analyzing peptidoglycan composition.

Detailed Methodology:

  • Bacterial Culture and Treatment:

    • Grow a bacterial culture to mid-log phase.

    • Treat the culture with a sub-inhibitory concentration of cephapirin for a defined period.

    • Harvest the bacterial cells by centrifugation.

  • Peptidoglycan Isolation (Sacculi Preparation):

    • Resuspend the cell pellet and lyse the cells.

    • Isolate the insoluble peptidoglycan sacculi by treating the lysate with hot sodium dodecyl sulfate (B86663) (SDS) to remove other cellular components.

    • Wash the sacculi extensively to remove the SDS.

  • Muropeptide Analysis:

    • Digest the purified sacculi with a muramidase enzyme (e.g., mutanolysin or cellosyl) to break the glycan strands into muropeptide fragments.

    • Reduce the muropeptides with sodium borohydride.

    • Separate and identify the different muropeptide species using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS).[11][12][13]

    • By comparing the muropeptide profiles of treated and untreated bacteria, changes in the degree of cross-linking and other structural modifications can be determined.

Conclusion

Cephapirin's mechanism of action is a well-defined process centered on the inhibition of bacterial cell wall synthesis. By targeting and irreversibly inactivating penicillin-binding proteins, cephapirin effectively halts the construction of the peptidoglycan layer, leading to bacterial cell death. The quantitative data on its minimum inhibitory concentrations underscore its efficacy, particularly against Gram-positive bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued study and evaluation of this and other β-lactam antibiotics.

References

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Cephapirin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in various animal models. The information presented herein is crucial for understanding the drug's disposition, efficacy, and safety in veterinary medicine.

Introduction

Cephapirin is widely used in veterinary medicine, particularly for the treatment of mastitis in dairy cattle.[1] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in different species is essential for optimizing dosage regimens, ensuring therapeutic success, and establishing appropriate withdrawal times to prevent drug residues in food products. This guide summarizes key quantitative data, details experimental protocols, and visualizes metabolic and experimental workflows.

Pharmacokinetics of Cephapirin in Animal Models

The pharmacokinetics of cephapirin have been studied in several animal species, including cattle, goats, dogs, mice, and rats. The drug's absorption, distribution, metabolism, and excretion are influenced by the species, route of administration, and physiological state of the animal.

Cephapirin is extensively used in dairy cows for the treatment of mastitis, primarily through intramammary (IMM) infusion.

Table 1: Pharmacokinetic Parameters of Cephapirin in Lactating Dairy Cows

Administration RouteDoseMatrixCmax (µg/mL)Tmax (h)T½ (h)AUC (h·µg/mL)ClearanceReference
Intramammary200 mg (8-day extended therapy)Milk128 ± 57-2.55 ± 0.40-0.053 ± 0.023 L/h[2]
Intramammary275 mg/quarter (twice, 12h interval)Milk (Healthy Quarters)1334.8 ± 1322.7-3.3 ± 0.33--[3]
Intramammary275 mg/quarter (twice, 12h interval)Milk (Infected Quarters)234.7 ± 141.4-4.8 ± 1.9--[3]
Intramuscular10 mg/kg (four doses, 8h interval)Serum (1st injection)13.30.17--760 ml/h/kg[4]
Intramuscular10 mg/kg (four doses, 8h interval)Serum (4th injection)15.80.33--760 ml/h/kg[4]
Intramuscular10 mg/kgSerum (Arthritic Calves)6.330.330.60-1593 ml/h/kg[5]

Following intramammary administration, cephapirin concentrations in milk can remain above the minimum inhibitory concentration (MIC) for common mastitis pathogens for an extended period.[2][6] Studies have shown that the elimination half-life may be longer in infected quarters compared to healthy ones.[3] When administered intramuscularly, cephapirin is rapidly absorbed, reaching peak serum concentrations within 20 minutes.[4][5]

The use of cephapirin in goats is often extra-label, making pharmacokinetic studies in this species particularly important for establishing safe and effective treatment protocols.

Table 2: Pharmacokinetic Parameters of Cephapirin in Dairy Goats

Administration RouteDoseMatrixCmax (µg/mL)Tmax (h)T½ (h)AUC (h·µg/mL)Reference
Intramammary300 mg (benzathine salt)Plasma0.0737.066.981.06[7]

Studies on intramammary administration of cephapirin benzathine in lactating does show a mean maximum plasma concentration of 0.073 µg/mL at approximately 7 hours post-administration.[7] The depletion of cephapirin from goat milk has also been investigated to ensure food safety.[8]

Comparative pharmacokinetic studies in laboratory animals have been instrumental in understanding the metabolism and disposition of cephapirin.

Table 3: Plasma Concentrations and Urinary Excretion of Cephapirin and Desacetylcephapirin (B1204039) in Mice (30 min after 200 mg/kg SC dose)

AnalytePlasma Concentration (µg/mL)Cumulative Urinary Excretion (% of dose)Reference
Cephapirin33.1 ± 1.120.0[9]
Desacetylcephapirin106.7 ± 9.339.8[9]

In mice, the deacetylation of cephapirin is rapid, leading to significantly higher plasma levels of the desacetyl metabolite compared to the parent drug shortly after administration.[9] Comparative studies indicate that the rate and extent of deacetylation decrease from rodents to dogs to humans.[10]

Metabolism of Cephapirin

The primary metabolic pathway for cephapirin across all studied animal species is deacetylation to its major and microbiologically active metabolite, desacetylcephapirin.[10][11][12] This conversion can occur in plasma, liver, and kidneys.[13] In some species, like rats, a trace amount of a third active component, cephapirin lactone, has been identified in urine.[9] The desacetyl metabolite generally exhibits lower antibacterial activity than the parent compound.[1]

Cephapirin_Metabolism Cephapirin Cephapirin Desacetylcephapirin Desacetylcephapirin (Active Metabolite) Cephapirin->Desacetylcephapirin Deacetylation (Plasma, Liver, Kidneys) Cephapirin_Lactone Cephapirin Lactone (Trace in Rats) Cephapirin->Cephapirin_Lactone Metabolism Excretion Excretion Cephapirin->Excretion Unchanged Drug Desacetylcephapirin->Excretion

Caption: Metabolic pathway of cephapirin in animal models.

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic and metabolism studies of cephapirin.

  • Cattle: Healthy and mastitic lactating Holstein-Friesian or other dairy breeds are commonly used.[2][3][4] For intramammary studies, commercially available cephapirin sodium infusions are administered into each quarter after milking.[2][3] For intramuscular studies, cephapirin sodium is injected at a specified dosage.[4]

  • Goats: Healthy lactating does, such as Saanen-Alpine crossbreeds, are used.[14] Intramammary infusions of cephapirin benzathine are administered into each half of the udder.[7]

  • Laboratory Animals: Mice, rats, and dogs are used in comparative studies. Administration is typically subcutaneous or intravenous.[9]

  • Blood: Blood samples are collected from the jugular or other appropriate veins into heparinized or EDTA tubes at predetermined time points before and after drug administration. Plasma or serum is separated by centrifugation and stored at -20°C or lower until analysis.[4][7]

  • Milk: Foremilk, bucket milk, or strippings are collected from individual quarters or as a composite sample at various time points post-infusion.[2][3][15] Samples are stored frozen until analysis.

  • Urine: Urine is collected via catheterization or in metabolism cages over specified intervals.[4][9]

  • Tissues: In terminal studies, tissues such as kidney, liver, and muscle are collected to determine drug distribution and residue levels.[16]

The quantification of cephapirin and its metabolites in biological matrices is predominantly performed using high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][3][17]

  • Sample Preparation:

    • Milk: Protein precipitation with acids (e.g., trichloroacetic acid) or organic solvents (e.g., acetonitrile) is a common first step.[3] This is often followed by solid-phase extraction (SPE) for cleanup and concentration of the analytes.[3][17]

    • Plasma/Serum: Similar to milk, protein precipitation is typically employed.[7]

    • Urine and Feces: Extraction with a buffer and methanol (B129727) mixture, followed by SPE cleanup, has been described.[17]

  • Chromatographic Conditions:

    • HPLC/UPLC: Reversed-phase columns (e.g., C18) are commonly used.[17][18]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[17][18]

  • Detection:

    • LC-MS/MS: Tandem mass spectrometry provides high sensitivity and selectivity for the quantification of cephapirin and desacetylcephapirin.[2][17]

Experimental_Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Selection Animal Model Selection (e.g., Cow, Goat, Dog) Drug_Admin Drug Administration (e.g., IMM, IM, IV) Animal_Selection->Drug_Admin Sample_Collection Biological Sample Collection (Blood, Milk, Urine) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, SPE) Sample_Collection->Sample_Prep Analysis Instrumental Analysis (HPLC, LC-MS/MS) Sample_Prep->Analysis Quantification Quantification of Cephapirin & Metabolites Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (Compartmental/Non-compartmental) Quantification->PK_Modeling

References

The Bactericidal Efficacy of Cephapirin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, demonstrates significant bactericidal activity against a wide spectrum of gram-positive bacteria.[1] Derived from 7-aminocephalosporanic acid, its primary application lies in veterinary medicine, particularly in the treatment of bovine mastitis caused by susceptible strains of Staphylococcus aureus and Streptococcus agalactiae.[2][3][4] This technical guide provides an in-depth analysis of Cephapirin's mechanism of action, its quantitative bactericidal activity, detailed experimental protocols for its evaluation, and the mechanisms by which bacteria develop resistance. The information is intended for researchers, scientists, and professionals in drug development engaged in the study of antimicrobial agents.

Mechanism of Action

Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, its molecular structure allows it to bind to and inactivate penicillin-binding proteins (PBPs).[1][5][7] These enzymes, such as transpeptidases, are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[7][8] By disrupting the cross-linking of peptidoglycan chains, Cephapirin compromises the cell wall's strength and rigidity.[1] This leads to cell lysis and death, particularly in rapidly dividing bacteria.[1][8]

cluster_outside Periplasmic Space / Cell Wall Cephapirin Cephapirin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephapirin->PBP Binds to & Inactivates Wall Bacterial Cell Wall Synthesis PBP->Wall Inhibition of Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Wall Catalyzes Cross-linking Lysis Cell Lysis & Death Wall->Lysis Leads to

Caption: Mechanism of Cephapirin's bactericidal action.

Quantitative Bactericidal Activity

The in vitro efficacy of Cephapirin is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Cephapirin has demonstrated potent activity against a range of gram-positive pathogens.

Gram-Positive BacteriumMinimum Inhibitory Concentration (MIC) Range (µg/mL)Notes
Staphylococcus aureus0.09 - 12.5Effective against both penicillin-susceptible and penicillin-resistant strains.[9][10] The MIC90 for 41 field strains was 0.25 µg/mL.[11]
Staphylococcus epidermidis< 1.0Highly susceptible.[9][12]
Streptococcus agalactiaeNot specified, but highly active against.A primary target for mastitis treatment.[2][3]
Streptococcus pyogenes< 1.0Highly susceptible.[9][12]
Streptococcus viridans< 1.0Highly susceptible.[9][12]
Diplococcus pneumoniae< 1.0Highly susceptible.[9][12]
Enterococcus species25.0Requires a significantly higher concentration for inhibition compared to other gram-positive cocci.[9][12]

Detailed Experimental Protocols

Accurate assessment of Cephapirin's bactericidal activity requires standardized and reproducible experimental methods. The following protocols are based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow General Workflow for Antimicrobial Susceptibility Testing prep 1. Isolate & Culture Bacterial Strain inoculum 2. Prepare Inoculum (e.g., 0.5 McFarland Standard) prep->inoculum setup 3. Assay Setup (e.g., Dilute Antibiotic, Plate Bacteria) inoculum->setup incubate 4. Incubation (e.g., 35°C for 16-20 hours) setup->incubate read 5. Read & Interpret Results (e.g., Visual Inspection for MIC, Measure Zone of Inhibition) incubate->read

Caption: Standard workflow for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

This method determines the lowest concentration of Cephapirin that inhibits bacterial growth in a liquid medium.

Materials:

  • Cephapirin analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Gram-positive bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Prepare Cephapirin Stock Solution: Create a high-concentration stock solution of Cephapirin (e.g., 1280 µg/mL) in an appropriate solvent.[13]

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the Cephapirin stock solution across the wells of a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.

  • Prepare Inoculum: From a fresh culture (18-24 hours), suspend several colonies of the test bacterium in sterile saline.[13] Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This can be verified using a spectrophotometer.

  • Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the Cephapirin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: Following incubation, determine the MIC by visually identifying the lowest concentration of Cephapirin that completely inhibits visible bacterial growth.[13]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibiotic kills a bacterial population over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cephapirin solution at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC)

  • Culture tubes and appropriate growth medium (e.g., CAMHB)

  • Incubator with shaking capability

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Grow the test organism in broth to the early logarithmic phase. Dilute the culture to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).

  • Exposure: Add Cephapirin to separate culture tubes at concentrations corresponding to multiples of the MIC. Include a drug-free control tube.

  • Incubation and Sampling: Incubate all tubes at 35-37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar.

  • Colony Counting: Incubate the plates for 18-24 hours, then count the number of viable colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cephapirin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Mechanisms of Resistance

The emergence of resistance to β-lactam antibiotics, including Cephapirin, is a significant clinical challenge. In gram-positive bacteria, resistance primarily occurs through two mechanisms.[7][14][15]

  • Enzymatic Degradation: Bacteria may produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of the cephalosporin, rendering the antibiotic inactive.[7][15] In gram-positive organisms, these enzymes are often extracellular.[7]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Cephapirin.[7][15] This modification prevents the antibiotic from effectively inhibiting cell wall synthesis, allowing the bacterium to survive.[7]

cluster_resistance Cephapirin Resistance in Gram-Positive Bacteria Cephapirin Cephapirin PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP Normal Binding (Inhibited in Resistant Strains) BL β-Lactamase (Enzyme) Cephapirin->BL Hydrolysis of β-Lactam Ring AlteredPBP Altered PBPs (Target Modification) Cephapirin->AlteredPBP Reduced Binding Affinity PBP->AlteredPBP Mutation Leads to Inactive Inactive Cephapirin BL->Inactive Survival Bacterial Survival & Proliferation Inactive->Survival No Effect on Bacteria AlteredPBP->Survival Allows Cell Wall Synthesis to Continue

Caption: Key mechanisms of resistance to Cephapirin.

Conclusion

Cephapirin remains a potent bactericidal agent against a variety of clinically relevant gram-positive bacteria, particularly staphylococci and streptococci. Its efficacy is rooted in the targeted inhibition of bacterial cell wall synthesis. Understanding the quantitative measures of its activity, the standardized protocols for its evaluation, and the biochemical pathways of resistance is essential for its effective use in therapeutic applications and for the development of future antimicrobial strategies.

References

Cephapirin's Affinity for Penicillin-Binding Proteins (PBPs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, an essential component of the bacterial cell wall. The inhibition of PBPs by Cephapirin disrupts the integrity of the cell wall, leading to cell lysis and death. This technical guide provides a comprehensive overview of the binding affinity of cephalosporins to PBPs, with a focus on Cephapirin. Due to a scarcity of publicly available quantitative binding data for Cephapirin, this guide incorporates data from other first-generation cephalosporins, such as Cefazolin and Cephalothin, to provide a comparative framework for understanding its potential PBP interaction profile.

Quantitative Binding Data: A Comparative Analysis

The affinity of a β-lactam antibiotic for a specific PBP is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin derivative to that PBP. A lower IC50 value indicates a higher binding affinity.

CephalosporinBacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)
CefazolinStaphylococcus aureusPBP 20.078[1]
CefazolinStaphylococcus aureusPBP 4>30[1]
CephalothinStreptococcus pneumoniae D39PBP 1a-[2]
CephalothinStreptococcus pneumoniae D39PBP 1b-[2]
CephalothinStreptococcus pneumoniae D39PBP 3-[2]

Note: The IC50 for Cephalothin's inhibition of PBP1a, PBP1b, and PBP3 in Streptococcus pneumoniae D39 indicated that the IC50 for PBP3 was two-fold lower than that for PBP1a and PBP1b, though specific values were not provided in the source material.[2] It is also known that methicillin-resistant S. aureus (MRSA) possesses a modified PBP, PBP2a, which has a low affinity for many β-lactam antibiotics, including Cephapirin.

Mechanism of Action: PBP Inhibition

The bactericidal action of Cephapirin is initiated by the covalent binding of the antibiotic to the active site of essential PBPs. The β-lactam ring of Cephapirin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP's active site. A serine residue within the active site attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, long-lived acyl-enzyme complex. This effectively inactivates the PBP, halting the transpeptidation reaction required for cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.

PBP_Inhibition_Pathway Cephapirin Cephapirin PBP Penicillin-Binding Protein (PBP) Cephapirin->PBP Binds to Active Site AcylEnzyme Inactive Acyl-Enzyme Complex PBP->AcylEnzyme Forms Covalent Bond Peptidoglycan_Crosslinking Peptidoglycan Cross-linking AcylEnzyme->Peptidoglycan_Crosslinking Inhibits Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Peptidoglycan_Crosslinking Substrate for Cell_Wall Stable Cell Wall Synthesis Peptidoglycan_Crosslinking->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Mechanism of PBP inhibition by Cephapirin.

Experimental Protocols: Competitive PBP Binding Assay

The determination of the binding affinity of Cephapirin for various PBPs is typically performed using a competitive binding assay. This method measures the ability of the unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs in bacterial membranes.

Preparation of Bacterial Membranes
  • Bacterial Culture: The bacterial strain of interest is grown in a suitable broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation.

  • Cell Lysis: The cell pellet is resuspended in a buffer and the cells are lysed to release their contents. Common methods include sonication or using a French press.

  • Membrane Isolation: The membrane fraction, which contains the PBPs, is separated from the soluble cytoplasmic components via ultracentrifugation. The resulting membrane pellet is washed and resuspended in a storage buffer.

  • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay.

Competitive Binding Assay
  • Incubation with Test Antibiotic: A fixed amount of the prepared bacterial membranes is incubated with varying concentrations of unlabeled Cephapirin for a specific time and at a controlled temperature (e.g., 30 minutes at 37°C) to allow the antibiotic to bind to the PBPs.[3]

  • Labeling with a Reporter Ligand: After the initial incubation, a fixed, saturating concentration of a labeled penicillin derivative is added to the mixture. This is often a radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescently labeled penicillin (e.g., Bocillin-FL). The labeled penicillin will bind to any PBPs that have not been bound by Cephapirin.

  • Termination of Reaction: The binding reaction is stopped, often by the addition of an excess of unlabeled penicillin G followed by centrifugation to pellet the membranes.

Detection and Quantification
  • Separation of PBPs: The proteins in the membrane samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization:

    • For radiolabeled assays, the gel is treated with a scintillant, dried, and exposed to X-ray film (fluorography) to visualize the radiolabeled PBPs.

    • For fluorescently labeled assays, the gel is visualized using a fluorescence imager to detect the fluorescent signal from the bound Bocillin-FL.[4][5]

  • Quantification: The intensity of the band corresponding to each PBP is quantified using densitometry or fluorescence imaging software.

Data Analysis
  • The amount of labeled penicillin bound to each PBP is plotted against the concentration of Cephapirin.

  • The IC50 value is determined from the resulting dose-response curve as the concentration of Cephapirin that causes a 50% reduction in the binding of the labeled penicillin.[4][5]

Experimental_Workflow cluster_prep I. Membrane Preparation cluster_assay II. Competitive Binding Assay cluster_analysis III. Detection & Analysis Bacterial_Culture Bacterial Culture (Log Phase) Cell_Lysis Cell Lysis (e.g., Sonication) Bacterial_Culture->Cell_Lysis Isolate_Membranes Isolate Membranes (Ultracentrifugation) Cell_Lysis->Isolate_Membranes Quantify_Protein Quantify Protein Isolate_Membranes->Quantify_Protein Incubate_Cephapirin Incubate Membranes with varying [Cephapirin] Quantify_Protein->Incubate_Cephapirin Add_Labeled_Penicillin Add Labeled Penicillin (e.g., Bocillin-FL) Incubate_Cephapirin->Add_Labeled_Penicillin Stop_Reaction Stop Reaction Add_Labeled_Penicillin->Stop_Reaction SDS_PAGE Separate PBPs (SDS-PAGE) Stop_Reaction->SDS_PAGE Visualize Visualize Bands (Fluorography/Fluorescence) SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Experimental workflow for the competitive PBP binding assay.

Conclusion

Cephapirin, as a first-generation cephalosporin, is understood to exert its antibacterial activity through the inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. While specific quantitative data on the binding affinity of Cephapirin to individual PBPs is limited, the methodologies for determining these crucial parameters are well-established. The provided comparative data for other first-generation cephalosporins offers a valuable, albeit indirect, insight into its likely targets. Further research to elucidate the precise PBP binding profile of Cephapirin would be beneficial for a more complete understanding of its spectrum of activity and for the continued development of effective antimicrobial strategies.

References

Degradation pathways of Cephapirin under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Cephapirin (B1668819) under various laboratory conditions. Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation through several mechanisms, including hydrolysis, and in the presence of biological matrices. Understanding these degradation pathways is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations, as well as for developing accurate analytical methods for its quantification in biological and environmental samples.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for β-lactam antibiotics like Cephapirin. The strained β-lactam ring is susceptible to cleavage under both acidic and alkaline conditions, as well as at neutral pH.

Alkaline and Acidic Conditions

Cephapirin demonstrates significant instability in alkaline environments, leading to rapid and complete degradation.[1][2] Studies have shown that at a highly alkaline pH (e.g., pH 12.5), there is substantial degradation within a short period.[1] The degradation process in alkaline and acidic solutions results in the formation of inactive degradation products.[1][2] While stable in the pH range of 1-9, significant degradation is observed at highly alkaline pH levels.[1]

Neutral Conditions

Under neutral pH conditions and at room temperature (22 ± 1 °C), Cephapirin exhibits moderate stability with a reported half-life of approximately 3 days.[1]

Key Hydrolytic Degradation Products

The primary metabolic transformation of Cephapirin in various species, including mice, rats, dogs, and humans, is its deacetylation to desacetylcephapirin (B1204039).[3][4] This metabolite has been identified as a major residue in bovine milk along with the parent drug.[5] Further hydrolysis of the β-lactam ring can occur.

Degradation in Biological Matrices

The degradation of Cephapirin is accelerated in the presence of biological materials, such as kidney extract.

In kidney extract, Cephapirin undergoes immediate and complete degradation.[1][2] This process yields both previously reported metabolites and newly identified degradation products.[1][2] The conditions often used during the analysis of Cephapirin can lead to its rapid degradation, potentially resulting in an underestimation of its actual concentration.[1][2]

Quantitative Data Summary

The following table summarizes the key degradation products of Cephapirin identified under various laboratory conditions.

Degradation ConditionKey Degradation ProductsAnalytical Techniques UsedReference
Alkaline SolutionInactive degradation productsLC-ToF/MS, NMR, Microbiological techniques[1][2]
Acidic SolutionInactive degradation productsLC-ToF/MS, NMR, Microbiological techniques[1][2]
Kidney ExtractPreviously reported metabolites and newly identified productsLC-ToF/MS, NMR, Microbiological techniques[1][2][6]
In vivo (mice, rats, dogs, humans)DesacetylcephapirinPharmacokinetic analyses[3][4]
Bovine MilkDesacetylcephapirin, MethylcephapirinLC-MS/MS with electrospray ionization[5]

Experimental Protocols

Study of Degradation in Kidney Extract and Alkaline/Acidic Solutions

Objective: To identify degradation products of Cephapirin at physiological temperatures in kidney extract and in alkaline and acidic solutions.[1][2]

Methodology:

  • Sample Preparation: Blank and spiked samples of Cephapirin were prepared in kidney extract, alkaline solution, and acidic solution.[6]

  • Incubation: Samples were incubated at 37°C for a duration ranging from 0 to 72 hours.[6]

  • Analysis: The resulting degradation products were detected and identified using a combination of advanced analytical techniques:

    • LC-ToF/MS (Liquid Chromatography-Time-of-Flight Mass Spectrometry): Used for the detection and identification of degradation products based on their exact mass and isotope ratio.[1][2][6]

    • NMR (Nuclear Magnetic Resonance): Provided structural information for the identification of the degradation products.[1][2][6]

    • Microbiological Techniques: Assessed the microbial activity of the degradation products.[1][2][6]

    • LC-QqQ/MS (Liquid Chromatography-Triple Quadrupole Mass Spectrometry): Used for fragmentation analysis to further elucidate the structure of the degradation products.[6]

  • Data Analysis: Chromatograms of blank samples were subtracted from those of spiked samples to identify the degradation products.[6]

Analysis of Cephapirin and its Metabolites in Bovine Milk

Objective: To identify Cephapirin metabolites and degradants in milk from cows dosed with Cephapirin.[5]

Methodology:

  • Sample Source: Milk samples were collected from cows that had been administered Cephapirin.[5]

  • Analytical Technique: Liquid chromatography-ion trap tandem mass spectrometry (LC-MS/MS) with electrospray ionization was employed for the analysis.[5]

  • Detection: The method was capable of detecting both Cephapirin and desacetylcephapirin at a limit of approximately 1 ng/mL in milk.[5]

Visualizing Degradation and Experimental Workflows

General Hydrolytic Degradation Pathway of Cephapirin

G Cephapirin Cephapirin BetaLactam_Cleavage β-Lactam Ring Cleavage Cephapirin->BetaLactam_Cleavage Alkaline/Acidic Conditions Deacetylation Deacetylation Cephapirin->Deacetylation Metabolic Process Inactive_Products Inactive Degradation Products BetaLactam_Cleavage->Inactive_Products Desacetylcephapirin Desacetylcephapirin Deacetylation->Desacetylcephapirin

Caption: Simplified hydrolytic degradation pathways of Cephapirin.

Experimental Workflow for Degradation Product Identification

G cluster_prep Sample Preparation & Incubation cluster_analysis Analytical Identification cluster_result Outcome Spiking Spike Cephapirin into Matrix (e.g., Kidney Extract) Incubation Incubate at 37°C (0-72 hours) Spiking->Incubation LC_ToF_MS LC-ToF/MS (Exact Mass, Isotope Ratio) Incubation->LC_ToF_MS NMR NMR (Structural Information) Incubation->NMR Microbiology Microbiological Assays (Activity) Incubation->Microbiology Identification Identification of Degradation Products LC_ToF_MS->Identification NMR->Identification Microbiology->Identification

Caption: Workflow for identifying Cephapirin degradation products.

References

Methodological & Application

Protocol for Cephapirin Susceptibility Testing Using Disk Diffusion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and some Gram-negative bacteria. In veterinary medicine, it is frequently used to treat infections, particularly mastitis in dairy cattle. Accurate determination of bacterial susceptibility to Cephapirin is crucial for effective treatment and for monitoring the emergence of resistance. The disk diffusion method, also known as the Kirby-Bauer test, is a widely accepted and standardized method for in vitro susceptibility testing. This document provides a detailed protocol for performing Cephapirin susceptibility testing using the disk diffusion method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically the VET01S document for veterinary pathogens.

Principle of the Disk Diffusion Method

The disk diffusion method involves placing a paper disk impregnated with a specific concentration of an antibiotic onto an agar (B569324) plate that has been uniformly inoculated with a standardized suspension of the bacterium to be tested. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for that organism. By comparing the measured zone diameter to established interpretive criteria, the organism can be categorized as susceptible, intermediate, or resistant to the antibiotic.

Materials and Reagents

  • Cephapirin antimicrobial susceptibility test disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm diameter)

  • Sterile saline or Mueller-Hinton broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Bacterial isolates for testing

  • Quality control (QC) strain: Staphylococcus aureus ATCC® 25923™

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler for measuring zone diameters

  • Vortex mixer

  • Sterile loops and pipettes

Experimental Protocol

Inoculum Preparation
  • From a pure, overnight culture of the test organism on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Mueller-Hinton broth.

  • Vortex the tube to create a smooth, homogeneous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against the standard or by using a spectrophotometer. The final inoculum density should be approximately 1-2 x 10⁸ CFU/mL.

Inoculation of Agar Plates
  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab several times against the inner wall of the tube above the liquid level to remove excess inoculum.

  • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar, but no longer than 15 minutes, before applying the antibiotic disks.

Application of Cephapirin Disks
  • Using sterile forceps or a disk dispenser, aseptically place a 30 µg Cephapirin disk onto the surface of the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar surface.

  • If multiple antibiotic disks are being tested on the same plate, ensure they are spaced at least 24 mm apart from center to center to prevent overlapping of the inhibition zones.

Incubation
  • Invert the plates and place them in an incubator at 35 ± 2 °C within 15 minutes of disk application.

  • Incubate the plates for 16-20 hours in ambient air.

Measurement and Interpretation of Results
  • After the incubation period, examine the plates for a uniform lawn of bacterial growth.

  • Measure the diameter of the zone of complete growth inhibition around the Cephapirin disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

  • Interpret the results by comparing the measured zone diameter to the interpretive criteria provided in Table 1.

Data Presentation

Table 1: Interpretive Criteria for Cephapirin Disk Diffusion Testing against Staphylococcus spp. from Veterinary Sources
Disk ConcentrationZone Diameter (mm) - Susceptible (S)Zone Diameter (mm) - Intermediate (I)Zone Diameter (mm) - Resistant (R)
30 µg≥ 1916 - 18≤ 15

Note: These breakpoints are based on CLSI guidelines for veterinary pathogens and are intended for the interpretation of susceptibility of Staphylococcus spp. to Cephapirin.

Quality Control

Quality Control Strain

Staphylococcus aureus ATCC® 25923™ should be used as the quality control (QC) strain for Cephapirin disk diffusion susceptibility testing.

QC Testing Procedure

The QC strain should be tested with each new batch of MHA plates and Cephapirin disks, and at least weekly as part of a routine quality assurance program. The procedure for testing the QC strain is the same as for the test isolates.

QC Data Interpretation

The zone of inhibition for the QC strain should be measured and recorded. The result must fall within the acceptable range specified in Table 2. If the QC result is outside the acceptable range, the test results for the clinical isolates are considered invalid, and an investigation into the source of the error must be conducted before re-testing.

Table 2: Quality Control Range for Cephapirin Disk Diffusion Testing using Staphylococcus aureus ATCC® 25923™
QC StrainDisk ConcentrationAcceptable Zone Diameter Range (mm)
Staphylococcus aureus ATCC® 25923™30 µg25 - 37

Visualization of Experimental Workflow

Cephapirin_Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_qc Quality Control start Start inoculum_prep Prepare 0.5 McFarland Bacterial Suspension start->inoculum_prep qc_strain Test S. aureus ATCC 25923 start->qc_strain plate_inoculation Inoculate Mueller-Hinton Agar Plate inoculum_prep->plate_inoculation disk_application Apply 30 µg Cephapirin Disk plate_inoculation->disk_application incubation Incubate at 35°C for 16-20 hours disk_application->incubation measure_zone Measure Zone of Inhibition (mm) incubation->measure_zone interpret_results Interpret Results using CLSI Breakpoints measure_zone->interpret_results report Report as S, I, or R interpret_results->report qc_check Verify QC Zone Diameter is within range (25-37 mm) qc_strain->qc_check qc_check->inoculum_prep If QC passes

Caption: Workflow for Cephapirin Disk Diffusion Susceptibility Testing.

Logical Relationship of Interpretation

Interpretation_Logic measurement Measured Zone Diameter (mm) for 30 µg Cephapirin Disk susceptible ≥ 19 mm measurement->susceptible intermediate 16 - 18 mm measurement->intermediate resistant ≤ 15 mm measurement->resistant report_s Report: Susceptible (S) susceptible->report_s report_i Report: Intermediate (I) intermediate->report_i report_r Report: Resistant (R) resistant->report_r

Caption: Interpretation logic for Cephapirin susceptibility based on zone diameter.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic utilized in veterinary medicine, primarily for treating bacterial infections such as mastitis in dairy cattle.[1] The monitoring of cephapirin residues is crucial to ensure food safety, prevent allergic reactions in consumers, and combat the rise of antibiotic resistance.[2] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and accurate method for the quantification of cephapirin in various matrices.[1] This document provides a detailed protocol for the quantification of cephapirin, adaptable for different sample types, based on established and validated methods.

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The principle involves the separation of cephapirin from other components in the sample matrix based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The quantification is achieved by comparing the peak area of cephapirin in the sample to that of a known concentration standard. For enhanced sensitivity and selectivity, particularly at trace levels, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.[3][4]

Chromatographic Conditions

Optimal separation of cephapirin is achieved using a C18 column with a gradient or isocratic elution. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Table 1: HPLC and UPLC-MS/MS Chromatographic Conditions for Cephapirin Analysis

ParameterHPLC MethodUPLC-MS/MS Method
Column SMT O-5-100 or equivalent C18 columnXBridge C18 (100 mm x 4.6 mm, 3.5 µm)[3][5]
Mobile Phase A 9mM Sodium dodecylsulfonic acid/18mM H3PO4[6]0.15% Formic acid in Water[3][5]
Mobile Phase B Acetonitrile[6]Acetonitrile[3][5]
Gradient 35% Acetonitrile / 65% Mobile Phase A (Isocratic)[6]Gradient elution (see original method for details)[3]
Flow Rate 1.0 mL/min[6]0.6 mL/min[3][5]
Injection Volume 200 µL[6]50 µL[3]
Column Temperature Ambient40 °C[3][5]
Detector UV at 290 nm[6]Triple Quadrupole Mass Spectrometer[3][4]

Method Validation Parameters

The described HPLC methods have been validated to ensure their reliability for the intended application. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Data

Validation ParameterResult
Linearity (Range) 0.4 to 1.5 ppb (r² > 0.99)[3][4]
Limit of Detection (LOD) 0.15 ppb[3][5][7]
Limit of Quantification (LOQ) 0.4 ppb[3][5][7]
Accuracy (% Recovery) 80% to 120%[3][4]
Precision (%RSD) < 5%[3]

Experimental Protocols

Materials and Reagents
  • Cephapirin Sodium analytical standard[8]

  • Acetonitrile (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Formic acid[3]

  • Deionized water

  • Solid-Phase Extraction (SPE) C18 cartridges[1]

  • 0.45 µm syringe filters[3]

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Cephapirin Sodium standard in deionized water.[9]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Sample Preparation (Example for Milk Samples)
  • Deproteination: To 10 mL of milk sample, add 20 mL of acetonitrile. Vortex for 1 minute to precipitate proteins.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

  • Extraction: Decant the supernatant into a clean tube.[1]

  • Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the cephapirin with a suitable solvent (e.g., methanol or acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Milk) Deproteination Protein Precipitation (Acetonitrile) Sample->Deproteination Centrifugation Centrifugation Deproteination->Centrifugation Extraction Supernatant Collection Centrifugation->Extraction Evaporation Solvent Evaporation Extraction->Evaporation SPE Solid-Phase Extraction (SPE) Evaporation->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Caption: Workflow for Cephapirin quantification by HPLC.

Logical Relationship of Method Components

Method_Logic cluster_matrix Sample Matrix cluster_method Analytical Method cluster_output Output Matrix Sample Matrix (e.g., Milk, Plasma) SamplePrep Sample Preparation (Extraction & Cleanup) Matrix->SamplePrep influences choice of Chromatography HPLC Separation (Column & Mobile Phase) SamplePrep->Chromatography provides clean extract for Detection Detection (UV or MS/MS) Chromatography->Detection separates analyte for Quantification Quantification (Standard Curve) Detection->Quantification generates signal for Result Cephapirin Concentration Quantification->Result

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cephapirin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephapirin is a first-generation cephalosporin (B10832234) antibiotic effective against a range of Gram-positive and Gram-negative bacteria. It functions by inhibiting the synthesis of the bacterial cell wall. Staphylococcus aureus is a significant pathogen responsible for a wide array of infections, and monitoring its susceptibility to antimicrobial agents like Cephapirin is crucial for effective treatment and resistance management. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of Cephapirin against S. aureus using broth microdilution and agar (B569324) dilution methods, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assays

The MIC is determined by exposing a standardized bacterial inoculum to a range of Cephapirin concentrations. The two primary methods for this are:

  • Broth Microdilution: A standardized suspension of S. aureus is inoculated into wells of a microtiter plate containing serial dilutions of Cephapirin in a liquid growth medium. Following incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of Cephapirin at which no growth is observed.

  • Agar Dilution: Serial dilutions of Cephapirin are incorporated into molten agar and poured into petri dishes. A standardized inoculum of S. aureus is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cephapirin that inhibits the visible growth of the bacteria on the agar surface.

Data Presentation

The following table summarizes the expected MIC values for quality control and interpretation. It is important to note that while Staphylococcus aureus ATCC® 29213™ is a standard quality control strain for susceptibility testing, an official MIC quality control range for Cephapirin is not currently published by CLSI or EUCAST. The provided range is based on available scientific literature.

OrganismAntimicrobial AgentMIC Range (µg/mL)Interpretive Criteria (µg/mL)¹
Staphylococcus aureus ATCC® 29213™Cephapirin0.12 - 1.0Not formally established
Staphylococcus aureus (Clinical Isolate)CephapirinVariable≤ 8 (Susceptible)
16 (Intermediate)
≥ 32 (Resistant)

¹Interpretive criteria are often derived from veterinary medicine for mastitis isolates and may be used as a reference.

Experimental Protocols

Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines.

4.1.1 Materials and Reagents

  • Cephapirin analytical standard

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

4.1.2 Procedure

  • Preparation of Cephapirin Stock Solution: Prepare a stock solution of Cephapirin at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Preparation of Cephapirin Dilutions: Perform serial two-fold dilutions of the Cephapirin stock solution in CAMHB in a separate 96-well plate to achieve a concentration range, for example, from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A 1:150 dilution of the 0.5 McFarland suspension is a common starting point.

  • Inoculation of Microtiter Plate:

    • Transfer 50 µL of the appropriate Cephapirin dilutions to the wells of a new 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cephapirin that shows no visible bacterial growth.

Agar Dilution Method

This protocol is based on the CLSI M07 guidelines.

4.2.1 Materials and Reagents

  • Cephapirin analytical standard

  • Mueller-Hinton Agar (MHA)

  • Staphylococcus aureus isolate (clinical or quality control strain, e.g., ATCC® 29213™)

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Inoculator (e.g., multipoint replicator)

4.2.2 Procedure

  • Preparation of Cephapirin-Containing Agar Plates:

    • Prepare a series of Cephapirin stock solutions at 10 times the final desired concentrations.

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each Cephapirin stock solution to 9 parts of molten MHA to create a series of plates with the desired final concentrations of the antibiotic.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no antibiotic.

  • Inoculum Preparation:

    • Prepare the S. aureus inoculum as described for the broth microdilution method (Section 4.1.2, step 3), adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation of Agar Plates:

    • Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including the control plate.

    • Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is the lowest concentration of Cephapirin that completely inhibits the visible growth of the bacteria on the agar surface.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Cephapirin Stock Solution start->stock inoculum_prep Prepare S. aureus Inoculum (0.5 McFarland) start->inoculum_prep dilutions Create Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Microtiter Plate (Cephapirin + Inoculum) dilutions->inoculate inoculum_dilution Dilute Inoculum to Final Density inoculum_prep->inoculum_dilution inoculum_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

MIC_Determination_Logic cluster_0 Experimental Setup cluster_1 Observation after Incubation cluster_2 MIC Determination conc Decreasing Cephapirin Concentration (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL) growth Visible Growth (Turbidity) conc->growth at lower concentrations no_growth No Visible Growth (Clear) conc->no_growth at and above a certain concentration bacteria Standardized S. aureus Inoculum bacteria->growth bacteria->no_growth controls Growth Control (No Antibiotic) Sterility Control (No Bacteria) controls->growth Growth Control should show growth controls->no_growth Sterility Control should show no growth mic MIC = Lowest Concentration with No Visible Growth growth->mic no_growth->mic

Caption: Logical relationship for determining the Minimum Inhibitory Concentration.

Application Notes and Protocols for Cephapirin in Bovine Mastitis Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in bovine mastitis experimental models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the design and execution of research studies.

Introduction

Cephapirin is a bactericidal antibiotic that inhibits bacterial cell wall synthesis.[1] It is effective against a range of Gram-positive and some Gram-negative bacteria, making it a valuable tool for treating bovine mastitis, a prevalent and costly disease in the dairy industry.[2][3] In research settings, cephapirin is often used to evaluate the efficacy of new antimicrobial therapies and to study the pathophysiology of mastitis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on cephapirin in bovine mastitis models.

Table 1: Pharmacokinetics of Cephapirin in Lactating Dairy Cows

ParameterValueConditionsCitation
Intramuscular (IM) Administration (10 mg/kg)
Mean Peak Serum Concentration (1st injection)13.3 µg/mL (at 10 minutes)4 consecutive doses at 8-hour intervals[4]
Mean Peak Serum Concentration (4th injection)15.8 µg/mL (at 20 minutes)4 consecutive doses at 8-hour intervals[4]
Elimination Rate Constant0.66/h-[4]
Plasma Clearance760 ml/h/kg-[4]
Mean Peak Concentration in Normal Milk0.11 µg/mL (at 2 hours post-injection)-[4]
Mean Peak Concentration in Mastitic Milk0.18 µg/mL (at 4 hours post-injection)-[4]
Intramammary (IMM) Administration (200 mg)
Maximum Milk Concentration128 ± 57 µg/mL8 daily infusions[5]
Elimination Half-life from Milk2.55 ± 0.40 h8 daily infusions[5]
Intramammary (IMM) Administration (275 mg)
Mean Maximum Milk Concentration (Healthy Quarters)1334.8 ± 1322.7 µg/mLTwice at 12-hour intervals[6]
Time Above MIC90 (Infected Quarters)35 ± 8 hoursStaph. aureus infection (MIC90 = 0.25 µg/mL)[7]

Table 2: In Vitro Activity of Cephapirin Against Bovine Mastitis Pathogens

PathogenMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Citation
Staphylococcus aureus--0.25[7]
Streptococcus agalactiae---[2][8]
Streptococcus dysgalactiae-Lowest MICs among Streptococci-[9]
Streptococcus uberis-Higher MICs than S. dysgalactiae-[9]

Note: MIC (Minimum Inhibitory Concentration) values can vary between studies and geographic locations. Cephapirin is known to be highly active against Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains.[2][8]

Table 3: Efficacy of Cephapirin in Experimental and Clinical Mastitis Models

Study TypePathogenTreatment ProtocolBacteriological Cure RateClinical Cure RateCitation
Experimental Infection (Heifers)Staphylococcus aureus300 mg cephapirin benzathine (dry cow product)All treated quarters bacteriologically negative at calving and 2 months post-calvingNot specified[10]
Chronic Infection (Lactating Cows)Staphylococcus aureus200 mg cephapirin sodium BID for 5 days25.8% (cow cure rate)Not specified[11]
Chronic Infection (Lactating Cows)Staphylococcus aureus200 mg cephapirin sodium BID for 5 days77.6% (quarter cure rate at first post-treatment sampling)Not specified[11]
Clinical Mastitis (Lactating Cows)Streptococcus spp.200 mg cephapirin sodium intramammarySignificantly higher than supportive treatment aloneSignificantly higher than supportive treatment alone[12]
Nonsevere Clinical MastitisGram-positive pathogens300 mg cephapirin sodium + 20 mg prednisolone (B192156) (4 infusions, 12h apart)68%88%[13][14]

Experimental Protocols

Experimental Induction of Bovine Mastitis

This protocol describes a general method for inducing experimental mastitis for the evaluation of antimicrobial agents.

Objective: To create a consistent and reproducible model of bovine mastitis for therapeutic evaluation.

Materials:

  • Lactating dairy cows, clinically healthy with low somatic cell counts.

  • Lyophilized mastitis pathogens (e.g., Staphylococcus aureus, Streptococcus agalactiae).[10][15]

  • Sterile growth medium (e.g., Todd-Hewitt broth).

  • Sterile phosphate-buffered saline (PBS).

  • Sterile syringes and teat cannulas.

  • Teat disinfectant.

Procedure:

  • Animal Selection: Select healthy lactating cows in mid-lactation. Confirm the absence of intramammary infections and low somatic cell counts (<100,000 cells/mL) in all quarters.[16]

  • Inoculum Preparation:

    • Culture the desired pathogen from a frozen stock in an appropriate broth medium.

    • Wash the bacterial cells by centrifugation and resuspend in sterile PBS to a predetermined concentration (e.g., 1000 colony-forming units (CFU)/mL). The exact inoculum size can vary depending on the pathogen and desired severity of infection.[15]

  • Induction:

    • Aseptically prepare the teats of the selected quarters.

    • Gently infuse a small volume (e.g., 1-2 mL) of the bacterial suspension into the teat canal using a sterile syringe and teat cannula.

  • Monitoring:

    • Monitor the cows for clinical signs of mastitis, including udder swelling, pain, and changes in milk appearance.

    • Collect milk samples at regular intervals for bacterial culture and somatic cell count (SCC) analysis to confirm infection.

Cephapirin Treatment Protocol for Lactating Cow Mastitis

This protocol outlines a typical treatment regimen for clinical mastitis in lactating cows using a commercial cephapirin sodium intramammary infusion product.

Objective: To evaluate the efficacy of cephapirin in treating active intramammary infections.

Materials:

  • Lactating cows diagnosed with clinical mastitis.

  • Commercial cephapirin sodium intramammary infusion syringes (e.g., 200 mg cephapirin per 10 mL syringe).[2][17]

  • Warm water and a suitable dairy antiseptic.

  • Individual paper towels.

  • 70% alcohol swabs.

Procedure:

  • Pre-Treatment Sampling: Collect duplicate milk samples from the infected quarter(s) for bacteriological culture and SCC analysis.[18]

  • Udder Preparation:

    • Completely milk out the infected quarter(s).

    • Thoroughly wash the udder and teats with warm water and a dairy antiseptic, then dry with individual paper towels.[2]

    • Scrub the teat end and orifice with a 70% alcohol swab and allow to air dry.[2]

  • Administration:

    • Using a partial or full insertion technique as per the product instructions, infuse the entire contents of one syringe into the infected quarter.[2]

    • Withdraw the syringe and gently massage the quarter to distribute the medication.

  • Treatment Regimen: Repeat the infusion once after 12 hours.[2][17]

  • Post-Treatment Monitoring and Sampling:

    • Observe the cows daily for the resolution of clinical signs.

    • Collect follow-up milk samples at specified time points (e.g., 14 and 21 days post-treatment) for bacteriological culture and SCC analysis to determine bacteriological and clinical cure.[18]

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the agar (B569324) dilution method for determining the MIC of cephapirin against mastitis pathogens.[1]

Objective: To determine the lowest concentration of cephapirin that inhibits the visible growth of a specific bacterium.

Materials:

  • Cephapirin analytical standard.

  • Mueller-Hinton agar.

  • Sterile petri dishes.

  • Bacterial isolates from mastitis cases.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

Procedure:

  • Plate Preparation: Prepare serial two-fold dilutions of cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations. Pour the agar into petri dishes and allow it to solidify.[18]

  • Inoculum Preparation: Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of cephapirin that completely inhibits the visible growth of the bacteria.[18]

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of cephapirin and a typical experimental workflow for its evaluation in a bovine mastitis model.

cluster_0 Cephapirin Action Cephapirin Cephapirin PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Cephapirin's bactericidal mechanism of action.

cluster_1 Experimental Workflow AnimalSelection 1. Animal Selection (Healthy, Low SCC) MastitisInduction 2. Experimental Mastitis Induction AnimalSelection->MastitisInduction PreTreatment 3. Pre-Treatment Sampling MastitisInduction->PreTreatment Treatment 4. Cephapirin Administration PreTreatment->Treatment PostTreatment 5. Post-Treatment Monitoring & Sampling Treatment->PostTreatment DataAnalysis 6. Data Analysis (Cure Rates, SCC) PostTreatment->DataAnalysis

Workflow for evaluating cephapirin in an experimental mastitis model.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental details may need to be optimized based on the research objectives and available resources. It is recommended to consult relevant literature and adhere to institutional animal care and use guidelines.

References

Detecting Cephapirin Residues in Milk: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. The presence of antibiotic residues like Cephapirin in milk is a significant concern for food safety, as it can lead to allergic reactions in consumers and contribute to the development of antibiotic resistance.[1] Consequently, regulatory bodies have established maximum residue limits (MRLs) for Cephapirin in milk, necessitating sensitive and reliable analytical methods for routine monitoring. This document provides a detailed application note and protocol for the determination of Cephapirin residues in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and accuracy, making it suitable for regulatory compliance testing and research applications.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data of the LC-MS/MS method for Cephapirin detection in milk, as established in various validation studies.

Table 1: Method Performance Characteristics

ParameterValueReference
Limit of Detection (LOD)0.8 ng/mL[2]
Limit of Quantification (LOQ)4.02 µg/kg[3][4]
Linearity (R²)0.9812 - 0.9896[5]
Recovery84.53 - 95.70 %[5]
Relative Standard Deviation (RSD)< 17.25 %[5]

Table 2: Mass Spectrometry Parameters for Cephapirin Detection

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)Varies by adduct (e.g., [M+H]⁺, [M+Na]⁺)
Product Ions (m/z)Specific fragments for quantification and confirmation
Collision EnergyOptimized for specific transitions

Experimental Protocols

This section details the step-by-step methodology for the analysis of Cephapirin residues in milk.

Materials and Reagents
Sample Preparation

The sample preparation procedure is critical for removing matrix interferences and concentrating the analyte of interest.

  • Extraction:

    • To a known volume of milk sample (e.g., 5 mL), add an extraction solvent. Common extraction solutions include acetonitrile or a buffer solution like EDTA-McIlvaine or phosphate buffer.[2][3][5]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]

    • Centrifuge the sample at 4000 rpm for 20 minutes at 4°C to separate the precipitated proteins and fat.[5]

    • Collect the supernatant for the next step.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 2 mL of water.[5]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge with 4 mL of water to remove polar interferences.[5]

    • Dry the cartridge under vacuum for 20 minutes.[5]

    • Elute the Cephapirin residues from the cartridge using 3 mL of methanol.[5]

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[5]

    • Reconstitute the dry residue in a suitable volume (e.g., 250 µL) of the initial mobile phase.[5]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3][5]

    • Flow Rate: 0.5 mL/min.[3]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 40°C.[3][6]

    • Gradient Elution: A gradient program should be optimized to ensure good separation of Cephapirin from any matrix components.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for Cephapirin for quantification and confirmation, in accordance with regulatory guidelines like Commission Decision 2002/657/EC.[5][7]

    • Instrument parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis and Quantification
  • Cephapirin is identified by comparing the retention time and the ratio of the two selected MRM transitions in the sample with those of a known standard.

  • Quantification is typically performed using an external calibration curve prepared by fortifying blank milk samples with known concentrations of the Cephapirin standard.

Visualizations

The following diagrams illustrate the key workflows in the LC-MS/MS method for Cephapirin detection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis milk_sample Milk Sample extraction Extraction (Acetonitrile or Buffer) milk_sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation final_extract Final Extract for Analysis evaporation->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for Cephapirin residue analysis in milk.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Protocol conditioning 1. Cartridge Conditioning (Methanol & Water) loading 2. Sample Loading conditioning->loading washing 3. Washing (Water) loading->washing drying 4. Drying (Vacuum) washing->drying elution 5. Elution (Methanol) drying->elution eluat Eluate to Evaporation elution->eluat

Caption: Detailed steps of the Solid-Phase Extraction (SPE) clean-up.

References

Application Notes and Protocols for Cephapirin Intramammary Infusion Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cephapirin (B1668819) formulations for intramammary infusion, detailing their application in research and development for the treatment of bovine mastitis. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Cephapirin Intramammary Formulations

Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is a widely used therapeutic agent in veterinary medicine for the management of mastitis in dairy cattle. It is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1][2][3][4] Cephapirin is primarily available in two salt forms for intramammary administration, each tailored for a specific stage of the lactation cycle:

  • Cephapirin Sodium: A water-soluble salt formulated for the treatment of clinical mastitis in lactating cows. Commercial formulations typically contain 200 mg of cephapirin activity in a stable peanut oil gel, supplied in 10 mL disposable syringes.[3][4]

  • Cephapirin Benzathine: A poorly water-soluble salt designed for extended-release, making it suitable for prophylactic use in dry cows to treat existing infections and prevent new ones during the dry period. A common formulation provides 300 mg of cephapirin activity in a stable peanut oil gel within a 10 mL syringe.[2] The low solubility of the benzathine salt and the slow-release gel base contribute to its prolonged bactericidal activity in the non-lactating mammary gland.[2]

Mechanism of Action

Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][5] As a β-lactam antibiotic, its structure mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors.[6][7] This allows Cephapirin to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the transpeptidation step in peptidoglycan biosynthesis.[1][6] The disruption of the cell wall's structural integrity leads to cell lysis and death.[1] This selective toxicity makes it effective against bacteria without harming the host's eukaryotic cells, which lack a peptidoglycan cell wall.[1]

cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Pentapeptide Pentapeptide UDP_NAM->Pentapeptide Addition UDP_NAM_Penta UDP-NAM-Pentapeptide Pentapeptide->UDP_NAM_Penta Lipid_II Lipid II (Peptidoglycan Precursor) UDP_NAM_Penta->Lipid_II Translocation Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylation (PBP) PBP Penicillin-Binding Protein (PBP) Inhibition Inhibition Peptidoglycan Peptidoglycan (Cross-linked) Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened cell wall leads to... Nascent_Peptidoglycan->Peptidoglycan Transpeptidation (PBP) Cephapirin Cephapirin Cephapirin->PBP Binds to and inactivates PBP Inhibition->Peptidoglycan cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis stock_solution Prepare Cephapirin stock solution serial_dilutions Create serial two-fold dilutions in molten Mueller-Hinton agar (B569324) stock_solution->serial_dilutions pour_plates Pour agar dilutions into petri dishes serial_dilutions->pour_plates spot_inoculate Spot-inoculate agar plates with bacterial suspensions pour_plates->spot_inoculate standardize_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) standardize_inoculum->spot_inoculate controls Include growth and sterility control plates spot_inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate determine_mic Determine MIC: lowest concentration with no visible growth incubate->determine_mic cluster_selection Animal Selection & Enrollment cluster_treatment Treatment & Sampling cluster_outcome Outcome Assessment select_cows Select cows with clinical mastitis in one quarter confirm_infection Confirm bacterial infection via milk culture select_cows->confirm_infection assign_groups Randomly assign to Treatment or Control group confirm_infection->assign_groups pre_treatment_samples Collect pre-treatment milk samples (Day 0) for culture and SCC assign_groups->pre_treatment_samples administer_treatment Administer intramammary Cephapirin infusion pre_treatment_samples->administer_treatment daily_observation Observe cows daily for clinical signs administer_treatment->daily_observation post_treatment_samples Collect post-treatment milk samples (e.g., Day 14 & 21) daily_observation->post_treatment_samples clinical_cure Determine Clinical Cure: Resolution of clinical signs daily_observation->clinical_cure bacteriological_cure Determine Bacteriological Cure: Absence of pathogen in post-treatment cultures post_treatment_samples->bacteriological_cure scc_analysis Analyze Somatic Cell Count (SCC) reduction post_treatment_samples->scc_analysis

References

Application Notes and Protocols: In Vivo Efficacy of Cephapirin in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to conducting in vivo efficacy studies of Cephapirin, a first-generation cephalosporin, in established murine infection models. The protocols outlined below are based on established practices for antimicrobial efficacy testing in mice and are intended to serve as a detailed guide for study design and execution.

Data Presentation

The following tables summarize the in vitro activity and in vivo efficacy of Cephapirin against common bacterial pathogens.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of Cephapirin

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (penicillin-susceptible)≤ 5
Staphylococcus aureus (penicillin-resistant)≤ 5
Escherichia coli≤ 7.5
Proteus mirabilis≤ 7.5
Klebsiella species≤ 7.5

Source: Data compiled from in vitro studies.[1]

Table 2: In Vivo Efficacy of First-Generation Cephalosporins in a Murine Staphylococcus aureus Mastitis Model

CephalosporinIn Vitro MIC (µg/mL)In Vivo ED₂log₁₀ (µg)
Cephapirin 0.5100
Cefalonium0.5100
Cefazolin110

ED₂log₁₀: The effective dose required to achieve a 2-log₁₀ reduction in bacterial count.[2] This data is from a specific mouse mastitis model and may not be directly extrapolated to other infection models.[2]

Experimental Protocols

Detailed methodologies for two standard murine infection models are provided below. These protocols can be adapted for the evaluation of Cephapirin's efficacy.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections.

a. Animal Model:

  • Species: Mouse

  • Strain: ICR (CD-1) or similar, 5-6 weeks old, female.

  • Health Status: Healthy, specific-pathogen-free.

  • Immunosuppression (optional but common): To create a neutropenic model, which allows for the assessment of antimicrobial efficacy with minimal interference from the host immune system, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior to infection).

b. Bacterial Strain and Inoculum Preparation:

  • Pathogen: Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate).

  • Culture: The bacterial strain is grown overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted in fresh broth and grown to a logarithmic phase.

  • Inoculum: Bacteria are harvested by centrifugation, washed with sterile saline, and resuspended to a final concentration of approximately 1 x 10⁷ CFU/mL.

c. Infection Procedure:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

d. Treatment Regimen:

  • Timing: Initiate treatment 2 hours post-infection.

  • Drug Administration: Administer Cephapirin (or vehicle control) via a clinically relevant route, such as subcutaneous (SC) or intraperitoneal (IP) injection.

  • Dosing: A dose-ranging study should be performed to determine the effective dose. Dosing frequency should be based on the pharmacokinetic profile of Cephapirin in mice.

e. Efficacy Assessment:

  • Endpoint: 24 hours post-initiation of treatment.

  • Procedure:

    • Euthanize the mice.

    • Aseptically remove the infected thigh tissue.

    • Homogenize the thigh tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Enumerate the colony-forming units (CFU) to determine the bacterial load per thigh.

  • Data Analysis: The efficacy is determined by comparing the log₁₀ CFU/thigh in the Cephapirin-treated groups to the vehicle control group.

Murine_Thigh_Infection_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_assessment Assessment Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection (0.1 mL) Neutropenia->Infection Inoculum Prepare S. aureus Inoculum (10^7 CFU/mL) Inoculum->Infection Treatment Initiate Treatment (2h post-infection) - Cephapirin (Dose Range) - Vehicle Control Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Harvest Harvest & Homogenize Thigh Tissue Euthanasia->Harvest CFU_Count Serial Dilution & Plating for CFU Enumeration Harvest->CFU_Count Analysis Data Analysis (log10 CFU Reduction) CFU_Count->Analysis

Caption: Workflow for the murine thigh infection model.

Murine Sepsis Model

This model is used to evaluate the efficacy of antimicrobials in treating systemic infections. The cecal ligation and puncture (CLP) model is a commonly used and clinically relevant model for polymicrobial sepsis.

a. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or other appropriate strain, 8-10 weeks old.

  • Health Status: Healthy, specific-pathogen-free.

b. Sepsis Induction (Cecal Ligation and Puncture - CLP):

  • Anesthetize the mouse.

  • Make a small midline laparotomy incision to expose the cecum.

  • Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures can also be varied to alter severity.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously) immediately after surgery.

c. Treatment Regimen:

  • Timing: Initiate treatment at a clinically relevant time point, typically 1-6 hours post-CLP.

  • Drug Administration: Administer Cephapirin or vehicle control via a systemic route (e.g., IP or SC).

  • Dosing: A dosing regimen based on the pharmacokinetic profile of Cephapirin in mice should be used (e.g., every 8 or 12 hours).

d. Efficacy Assessment:

  • Primary Endpoint: Survival. Monitor the mice at least twice daily for a defined period (e.g., 7 days) and record mortality.

  • Secondary Endpoints (optional):

    • Bacterial Load: At a predetermined time point (e.g., 24 hours post-CLP), a subset of animals can be euthanized to collect blood and peritoneal lavage fluid for CFU enumeration. Organs such as the spleen and liver can also be harvested and homogenized for bacterial load determination.

    • Clinical Signs: Monitor for clinical signs of sepsis, such as lethargy, piloerection, and changes in body temperature.

Murine_Sepsis_Model_Workflow cluster_induction Sepsis Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring & Assessment Anesthesia Anesthetize Mouse CLP Cecal Ligation and Puncture (CLP) Anesthesia->CLP Fluid_Resuscitation Fluid Resuscitation CLP->Fluid_Resuscitation Treatment_Start Initiate Treatment (1-6h post-CLP) - Cephapirin - Vehicle Control Fluid_Resuscitation->Treatment_Start Survival Monitor Survival (e.g., 7 days) Treatment_Start->Survival Bacterial_Load Bacterial Load Assessment (optional, 24h) - Blood - Peritoneal Fluid - Organs Treatment_Start->Bacterial_Load

Caption: Workflow for the murine sepsis (CLP) model.

Signaling Pathways and Logical Relationships

The primary mechanism of action for Cephapirin, like other beta-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.

Cephapirin_Mechanism_of_Action Cephapirin Cephapirin PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP Binds to & Inactivates Cell_Lysis Cell Lysis & Bacterial Death Cephapirin->Cell_Lysis Leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Wall->Cell_Lysis Loss of Integrity

Caption: Mechanism of action of Cephapirin.

References

Application Notes & Protocols for Solid-Phase Extraction of Cephapirin from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cephapirin (B1668819) is a first-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle.[1] Monitoring its residue levels in biological matrices such as milk, plasma, urine, and feces is crucial for ensuring food safety, adhering to regulatory limits, and studying the drug's pharmacokinetic profile.[1][2] Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of cephapirin from these complex biological samples prior to analysis by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This document provides detailed protocols and performance data for the SPE of cephapirin.

Experimental Protocols

The following protocols are generalized from validated methods for the extraction of cephapirin from various biological matrices. The primary methods involve protein precipitation followed by SPE cleanup using C18 or hydrophilic-lipophilic-balanced (HLB) cartridges.[2][3][4]

1. Protocol for Cephapirin Extraction from Bovine Milk

This protocol is adapted from methods utilizing C18 SPE cartridges for cleanup and subsequent analysis by LC-UV or LC-MS/MS.[3][5]

  • Sample Preparation (Protein Precipitation):

    • To a 10 mL centrifuge tube, add 5 mL of raw bovine milk.

    • Add 10 mL of acetonitrile (B52724) to precipitate the proteins.[3]

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.[3]

    • Reduce the acetonitrile from the supernatant under reduced pressure in a water bath at 40-50°C.[5]

    • Mix the remaining aqueous extract with purified water before loading onto the SPE cartridge.[3][5]

  • Solid-Phase Extraction (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of purified water.[6][7] Ensure the cartridge does not go dry.

    • Loading: Load the prepared sample extract onto the cartridge at a slow, consistent flow rate (e.g., 1 drop per second).[6]

    • Washing: Wash the cartridge with 5 mL of purified water to remove interfering substances.[7]

    • Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 10-15 minutes.

    • Elution: Elute the retained cephapirin with 5 mL of acetonitrile into a clean collection tube.[3][5]

    • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for chromatographic analysis.[3][5]

2. Protocol for Cephapirin Extraction from Bovine Urine & Feces

This protocol uses a hydrophilic-lipophilic-balanced (HLB) SPE cartridge, which is effective for complex matrices like urine and feces.[2][4]

  • Sample Preparation:

    • Urine: Centrifuge the urine sample to remove particulates. Dilute the supernatant with phosphate (B84403) buffer (0.05 M).

    • Feces: Homogenize a known weight of feces with a 50:50 (v/v) mixture of phosphate buffer (0.05 M) and methanol.[4] Centrifuge the mixture and collect the supernatant for SPE.

  • Solid-Phase Extraction (HLB Cartridge):

    • Conditioning: Condition an HLB SPE cartridge (e.g., 60 mg, 3 cm³) with 3 mL of methanol, followed by 3 mL of purified water, and finally 3 mL of phosphate buffer.[2]

    • Loading: Load the prepared supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of phosphate buffer followed by 3 mL of purified water.[2]

    • Drying: Dry the cartridge thoroughly under vacuum.

    • Elution: Elute cephapirin sequentially with 3 mL of methanol followed by 3 mL of acetonitrile.[2]

    • Final Preparation: Combine the eluates and evaporate to dryness. Reconstitute the residue in a mobile phase for UPLC-MS/MS analysis.[2]

Workflow Visualization

The general workflow for the solid-phase extraction of cephapirin from biological samples is depicted below.

SPE_Workflow cluster_prep 1. Sample Preparation cluster_spe 2. Solid-Phase Extraction (SPE) cluster_analysis 3. Analysis Matrix Biological Matrix (Milk, Urine, Feces, Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Condition Condition Cartridge (Methanol, Water) Supernatant->Condition Load Load Sample Extract Condition->Load Wash Wash Cartridge (Water, Buffer) Load->Wash Elute Elute Cephapirin (Acetonitrile/Methanol) Wash->Elute Evaporation Evaporate Eluate Elute->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Analysis LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: General workflow for Cephapirin extraction.

Quantitative Data Summary

The performance of SPE methods for cephapirin is summarized below. The data highlights the recovery, limit of quantification (LOQ), and limit of detection (LOD) achieved in different biological matrices.

Table 1: Method Performance for Cephapirin Extraction from Bovine Milk

SPE SorbentAnalytical MethodRecovery (%)LOQ (ng/mL)LOD (ng/mL)Reference
C18LC-UV79 - 87%20Not Reported[3][5]
Molecularly Imprinted Polymer (MIP)HPLC> 60%Not ReportedNot Reported[8]

Table 2: Method Performance for Cephapirin Extraction from Other Matrices

MatrixSPE SorbentAnalytical MethodRecovery (%)LOQLODReference
Bovine FecesHLBUPLC-MS/MS> 60% (64 - 73%)4.02 µg/kgNot Reported[2][4]
Bovine UrineHLBUPLC-MS/MS> 80% (81 - 84%)0.96 µg/LNot Reported[2][4]
Cleaning Rinse SolutionNone (Direct Injection)UHPLC-MS/MS80 - 120% (spiked)0.4 ppb (ng/mL)0.15 ppb (ng/mL)[9][10][11][12]

Solid-phase extraction, particularly using C18 and HLB sorbents, provides a robust and effective method for cleaning up and concentrating cephapirin from diverse and complex biological matrices. These methods demonstrate good to excellent recovery rates and achieve low limits of quantification necessary for residue monitoring and pharmacokinetic studies.[2][3] The choice of SPE sorbent and specific protocol can be optimized depending on the matrix and the sensitivity requirements of the subsequent analytical technique. The protocols and data presented here serve as a comprehensive guide for researchers developing and validating methods for cephapirin analysis.

References

Application Notes and Protocols for Studying Cephapirin Pharmacokinetics in Animal Models of Suppurative Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models, experimental protocols, and pharmacokinetic data related to the study of Cephapirin (B1668819) in the context of suppurative arthritis.

Introduction to Cephapirin and Suppurative Arthritis

Suppurative arthritis, also known as septic arthritis, is a severe and rapidly progressing joint infection, most commonly caused by bacteria such as Staphylococcus aureus.[1][2] Effective treatment requires prompt administration of antibiotics that can achieve therapeutic concentrations within the synovial fluid.[3] Cephapirin is a first-generation cephalosporin (B10832234) antibiotic that exhibits broad-spectrum activity against Gram-positive and some Gram-negative bacteria.[4][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][6] Understanding the pharmacokinetic profile of Cephapirin in relevant animal models of suppurative arthritis is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Animal Models of Suppurative Arthritis

The selection of an appropriate animal model is critical for translational research. Mouse, rabbit, and calf models are commonly utilized to study the pathogenesis and treatment of suppurative arthritis.

  • Mouse Model: Mice are frequently used due to their genetic tractability, cost-effectiveness, and the availability of a wide range of research reagents. Septic arthritis is typically induced by intravenous or intra-articular injection of Staphylococcus aureus.[4][7]

  • Rabbit Model: Rabbits offer the advantage of larger joint sizes, which facilitates synovial fluid collection and surgical interventions. Experimental arthritis can be induced by intra-articular injection of bacteria or bacterial components.[8][9]

  • Calf Model: Calves can develop naturally occurring suppurative arthritis, providing a clinically relevant large animal model to study antibiotic pharmacokinetics in a setting that closely mimics the human condition.[3]

Experimental Protocols

Induction of Suppurative Arthritis in Mice (Staphylococcus aureus)

This protocol describes the induction of septic arthritis in mice via intravenous injection of S. aureus.

Materials:

  • NMRI mice[4]

  • Staphylococcus aureus (e.g., LS-1 strain)[10]

  • Phosphate-buffered saline (PBS)

  • 200 µl syringes with appropriate needles for tail vein injection

Procedure:

  • Culture S. aureus to the desired concentration.

  • Prepare a bacterial suspension in sterile PBS. A typical inoculum is 1.2x10⁶ to 2.8x10⁶ Colony Forming Units (CFU) per mouse.[4]

  • Administer 200 µl of the bacterial suspension intravenously into the tail vein of each mouse.[4]

  • Monitor the mice regularly for clinical signs of arthritis, such as joint swelling and redness, as well as systemic signs of illness like weight loss. Arthritis typically develops within the first few days after injection.[10]

Induction of Suppurative Arthritis in Rabbits

This protocol outlines a general method for inducing septic arthritis in rabbits via intra-articular injection.

Materials:

  • New Zealand white rabbits

  • Staphylococcus epidermidis or Staphylococcus aureus

  • Saline solution

  • Syringes and needles for intra-articular injection

Procedure:

  • Prepare a bacterial suspension in sterile saline. For example, a 0.5 ml suspension of Staphylococcus epidermidis (2 × 10⁸ CFU/ml) can be used.[9]

  • Anesthetize the rabbit.

  • Aseptically prepare the skin over the target joint (e.g., the knee).

  • Carefully inject the bacterial suspension directly into the joint space.

  • Monitor the animals for the development of arthritis, which is characterized by joint swelling, lameness, and signs of pain.

Pharmacokinetic Studies of Cephapirin

Sample Collection and Processing

Blood (Serum/Plasma):

  • Collect blood samples at predetermined time points after Cephapirin administration.

  • For serum, allow the blood to clot and then centrifuge to separate the serum.

  • For plasma, collect blood in tubes containing an anticoagulant (e.g., heparin) and centrifuge to separate the plasma.

  • Store serum/plasma samples at -20°C or lower until analysis.[3]

Synovial Fluid:

  • Aspirate synovial fluid from both normal and infected joints at specified time points.[3]

  • Centrifuge the samples to remove cellular debris.[3]

  • Store the supernatant at -20°C or colder until analysis.[3]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for quantifying Cephapirin in biological matrices.[11]

Sample Preparation (Protein Precipitation):

  • To 100 µl of plasma or synovial fluid, add an internal standard.

  • Add 200 µl of methanol (B129727) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Dilute the supernatant before injection into the LC-MS/MS system.

Chromatographic Conditions (Example):

  • Column: XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[11]

  • Mobile Phase A: 0.15% formic acid in water[11]

  • Mobile Phase B: Acetonitrile[11]

  • Flow Rate: 0.6 mL/min[11]

  • Column Temperature: 40°C[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation: Pharmacokinetic Parameters of Cephapirin

Table 1: Pharmacokinetics of Cephapirin in Calves with Suppurative Arthritis [3]

ParameterSerumSynovial Fluid (Normal)Synovial Fluid (Suppurative)
Dose (IM) 10 mg/kg10 mg/kg10 mg/kg
Cmax (µg/ml) 6.331.681.96
Tmax (minutes) 203030
T½ (hours) 0.60--

Table 2: Pharmacokinetics of Cephapirin in Healthy Laboratory Animals [4][8]

ParameterMouseRatDogGoat
Dose ---300 mg (Intramammary)
Cmax (µg/ml) ---0.073
Tmax (hours) ---7.06
AUC (h x µg/ml) ---1.06
T½ (hours) ---6.98

Data for Mouse, Rat, and Dog were part of a comparative metabolism study, and specific pharmacokinetic parameters were not provided in a tabulated format in the source document.

Visualizations

Mechanism of Action of Cephapirin

Cephapirin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to a weakened cell wall and subsequent cell lysis.

Cephapirin_Mechanism_of_Action cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-N-acetylglucosamine Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM_peptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAM_peptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Flippase Flippase Lipid_II->Flippase Translocation Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Translocation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Nascent_PG->PBP Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (Cross-linking) Cephapirin Cephapirin Cephapirin->PBP Inhibition

Caption: Cephapirin inhibits bacterial cell wall synthesis.

Experimental Workflow for Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Cephapirin in an animal model of suppurative arthritis.

PK_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Phase cluster_data_analysis Data Analysis Phase Induction Induction of Suppurative Arthritis (e.g., S. aureus injection) Drug_Admin Cephapirin Administration (e.g., Intramuscular) Induction->Drug_Admin Sampling Serial Sampling (Blood, Synovial Fluid) Drug_Admin->Sampling Processing Sample Processing (Centrifugation, Extraction) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of Cephapirin) Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Param_Calc Calculation of Parameters (Cmax, Tmax, AUC, T½) PK_Modeling->Param_Calc

Caption: Workflow for a pharmacokinetic study.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of Cephapirin sodium in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Cephapirin sodium.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of Cephapirin sodium?

Cephapirin sodium is generally considered to be very soluble in water.[1][2] Published data indicates that its solubility can exceed 350 mg/mL in certain aqueous media at room temperature.[1] One supplier reports a solubility of up to approximately 50 mg/mL in water.[3]

Q2: What is the pH of a Cephapirin sodium solution in water?

A 1% solution of Cephapirin sodium in water will typically have a pH between 6.5 and 8.5.[1][4]

Q3: How does temperature affect the solubility of Cephapirin sodium?

Increasing the temperature of the aqueous solution can enhance the solubility of Cephapirin sodium. Studies have shown that raising the temperature from room temperature to 38°C improves solubilization and the clarity of the solution.[1]

Q4: Can I freeze solutions of Cephapirin sodium?

Yes, solutions of Cephapirin sodium can be frozen. Reconstituted solutions that are frozen immediately can maintain their potency for up to 60 days at -15°C. After thawing, these solutions are stable for 12 hours at room temperature or for 10 days if refrigerated at 4°C.

Q5: What solvents, other than water, can be used to dissolve Cephapirin sodium?

Cephapirin sodium is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) (MeOH), with a reported solubility of approximately 1 mg/mL.[3] It is generally insoluble in most other organic solvents.[1][2]

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution of Cephapirin Sodium

If you are experiencing difficulty dissolving Cephapirin sodium in an aqueous solution, please follow the troubleshooting workflow below.

start Start: Poor Cephapirin Sodium Solubility Observed check_quality Step 1: Verify Material Quality - Check Certificate of Analysis (CoA) for purity. - Ensure proper storage conditions were met. start->check_quality check_solvent Step 2: Evaluate Solvent Quality - Use high-purity, deionized water. - Degas water to remove dissolved gases. check_quality->check_solvent adjust_ph Step 3: Optimize pH - Measure the current pH of the solution. - Adjust pH towards the optimal range of 6.5-8.5. check_solvent->adjust_ph increase_temp Step 4: Increase Temperature - Gently warm the solution (e.g., to 37-40°C) with continuous stirring. adjust_ph->increase_temp sonication Step 5: Apply Sonication - Use a sonication bath to aid in the dispersion and dissolution of particles. increase_temp->sonication success Success: Cephapirin Sodium Dissolved sonication->success If dissolved fail Issue Persists: Contact Technical Support sonication->fail If not dissolved

Caption: Troubleshooting workflow for Cephapirin sodium dissolution.

Issue: Precipitation Occurs After Initial Dissolution

Precipitation that occurs after the initial dissolution of Cephapirin sodium can be due to several factors.

start Start: Precipitation Observed After Dissolution check_saturation Is the concentration near the solubility limit? start->check_saturation check_ph_shift Has the pH of the solution shifted? check_saturation->check_ph_shift No dilute Action: Dilute the solution. check_saturation->dilute Yes check_temp_change Has the temperature of the solution decreased? check_ph_shift->check_temp_change No buffer_solution Action: Use a buffer to maintain pH. check_ph_shift->buffer_solution Yes check_degradation Could degradation be occurring? check_temp_change->check_degradation No maintain_temp Action: Maintain a constant, slightly elevated temperature. check_temp_change->maintain_temp Yes prepare_fresh Action: Prepare fresh solutions before use and store appropriately. check_degradation->prepare_fresh Yes resolve Issue Resolved dilute->resolve buffer_solution->resolve maintain_temp->resolve prepare_fresh->resolve

Caption: Logical relationships in troubleshooting precipitation.

Quantitative Data Summary

ParameterConditionSolubility/StabilityReference(s)
Aqueous Solubility Room Temperature (in various milk-based media)> 350 mg/mL[1]
pH 6.8 Buffer (Room Temperature)> 200 mg/mL[5][6]
WaterUp to approx. 50 mg/mL[3]
pH of 1% Solution In Water6.5 - 8.5[1][4]
Solution Stability 50-600 mg/mL in water for injection at 25°CStable for 12 hours[7]
50-600 mg/mL in water for injection at 4°CStable for 10 days[7]
Frozen at -15°C after reconstitutionStable for up to 60 days[7]
Thawed solution at room temperatureStable for 12 hours[7]
Thawed solution at 4°CStable for 10 days[7]
Temperature Effect Increase from Room Temperature to 38°CEnhances solubilization and clarity[1]

Experimental Protocols

Standard Protocol for Preparation of an Aqueous Cephapirin Sodium Solution

This protocol provides a general procedure for dissolving Cephapirin sodium in an aqueous solution.

Materials:

  • Cephapirin sodium powder

  • High-purity, deionized water

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filter (if required)

Procedure:

  • Weighing: Accurately weigh the desired amount of Cephapirin sodium powder.

  • Initial Dispension: In a suitable container, add a small amount of deionized water to the powder to create a slurry. This helps to wet the powder and prevent clumping.

  • Dissolution: Gradually add the remaining deionized water while continuously stirring with a magnetic stirrer.

  • pH Measurement: Once the powder appears to be dissolved, measure the pH of the solution. If necessary, adjust the pH to be within the 6.5 to 8.5 range using dilute acid or base.

  • Final Volume: Transfer the solution to a volumetric flask and add deionized water to the final desired volume.

  • Visual Inspection: Visually inspect the solution for any undissolved particles. If particles are present, continue stirring. Gentle warming or sonication may be applied if necessary.

  • Sterilization (Optional): If a sterile solution is required, pass the solution through a 0.22 µm sterile filter.

  • Storage: Use the solution immediately or store it at 2-8°C for short-term use. For longer-term storage, consider preparing aliquots and freezing at -20°C or below.

Experimental Workflow for Solubility Assessment

start Start: Solubility Assessment prepare_solvent Prepare aqueous solvent (e.g., water, buffer) start->prepare_solvent weigh_cephapirin Weigh excess Cephapirin sodium prepare_solvent->weigh_cephapirin mix Add solvent to Cephapirin sodium and stir at a controlled temperature weigh_cephapirin->mix equilibrate Allow the suspension to equilibrate (e.g., 24 hours) mix->equilibrate sample Withdraw a sample of the supernatant equilibrate->sample filter Filter the sample to remove undissolved solids (e.g., 0.22 µm filter) sample->filter analyze Analyze the filtrate for Cephapirin concentration (e.g., by HPLC) filter->analyze end End: Determine Solubility analyze->end

Caption: A general experimental workflow for determining the solubility of Cephapirin sodium.

References

Technical Support Center: Optimizing Cephapirin Dosage for Bovine Mastitis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cephapirin (B1668819) dosage for the treatment of bovine mastitis. Below you will find troubleshooting guides in a question-and-answer format, quantitative data summaries, detailed experimental protocols, and visualizations of key processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary mechanisms of action for Cephapirin and how do bacteria develop resistance?

A1: Cephapirin is a first-generation cephalosporin (B10832234) antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets and inactivates penicillin-binding proteins (PBPs), which are crucial enzymes for the final steps of peptidoglycan synthesis.[1] Disruption of the cell wall's integrity leads to bacterial cell lysis and death.[1] The two main mechanisms of resistance in pathogens like Staphylococcus aureus are enzymatic degradation by β-lactamases, which break down the antibiotic, and alteration of the target site (PBP2a) which reduces the binding affinity of β-lactam antibiotics.[1][2][3]

Q2: We are observing inconsistent bacteriological cure rates despite in vitro susceptibility. What are the potential causes?

A2: Several factors can contribute to a discrepancy between in vitro susceptibility and in vivo efficacy. These include the formation of biofilms by pathogens within the udder, which can protect bacteria from antibiotics, and the intracellular survival of bacteria like S. aureus within mammary epithelial cells, where antibiotic concentrations may be insufficient.[1] Additionally, udder pathology and impaired drug distribution due to inflammation or blocked milk ducts can prevent Cephapirin from reaching the site of infection at a sufficient concentration.[4][5] The specific milk fraction analyzed can also impact perceived drug concentration, with foremilk potentially showing higher concentrations than bucket milk.[6]

Q3: How can we determine the optimal Cephapirin concentration for our specific mastitis isolates?

A3: The Minimum Inhibitory Concentration (MIC) assay is the standard method to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7] By testing a range of Cephapirin concentrations against your specific bacterial isolates, you can determine their susceptibility. This data is crucial for designing effective dosage regimens that ensure drug concentrations in the udder exceed the MIC for the target pathogen.[4][5]

Q4: What are the key considerations when designing an extended Cephapirin therapy trial?

A4: For chronic infections, particularly with Staphylococcus aureus, extended therapy may be necessary.[8][9] Key considerations for an extended therapy trial include enrolling cows with confirmed chronic infections, establishing a clear treatment protocol (e.g., 200 mg per quarter twice daily for five consecutive days), and defining the post-treatment period for monitoring bacteriological cure.[1][8][9] It's also important to monitor for potential side effects, such as the development of yeast infections.[8]

Q5: Our MIC assay results show high variability. What are some common troubleshooting steps?

A5: Inconsistent MIC results can often be traced back to procedural inconsistencies. Ensure the use of a standardized inoculum prepared from well-isolated colonies, with turbidity adjusted to a 0.5 McFarland standard.[1] Maintaining a sterile environment and using aseptic techniques are critical to prevent contamination.[1] Also, verify that incubation conditions (temperature, time, and atmosphere) are appropriate for the specific pathogen being tested.

Quantitative Data Summaries

Table 1: Minimum Inhibitory Concentrations (MICs) of Cephapirin against Common Mastitis Pathogens

PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Breakpoint (µg/mL)Percent Susceptible
Staphylococcus aureus980.51.0≤ 8100%[10][11]
Coagulase-Negative Staphylococci990.251.0≤ 8100%[7]
Streptococcus dysgalactiae970.060.12Not Specified100%[10][11]
Streptococcus uberis960.120.25Not Specified100%[7]
Escherichia coli98>32>32≤ 851%[10][11]

Data adapted from a study on mastitis pathogen isolates from commercial dairy herds.[10][11][12]

Table 2: Pharmacokinetic Parameters of Cephapirin in Milk After Intramammary Infusion

Study TypeDosage RegimenCmax in Milk (µg/mL)Elimination Half-life (hours)Milk Withdrawal Time
Standard Therapy (Lactating Cow)200 mg, two doses 12 hours apart44.2 (foremilk)[6]Not specified96 hours[13]
Extended Therapy (Lactating Cow)200 mg every 24 hours for 8 days128 ± 572.55 ± 0.4096 hours[14][15]
Dry Cow Therapy300 mg per quarter at dry-offNot applicableProlonged release[16]72 hours after calving[16][17]

Key Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of bacterial isolates to Cephapirin.

  • Prepare Cephapirin Stock Solution: Dissolve Cephapirin powder in an appropriate solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate. Create a two-fold serial dilution of Cephapirin across the plate, leaving a growth control well without the antibiotic.

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test isolate.[2] Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[1][2] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.[2]

  • Inoculate and Incubate: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.

Protocol 2: In-Vivo Efficacy Study - Intramammary Infusion Model

This protocol outlines a general procedure for evaluating the efficacy of different Cephapirin dosage regimens in lactating dairy cows.

  • Animal Selection: Select healthy lactating cows with no history of clinical mastitis in the current lactation. Confirm the absence of intramammary infection by bacteriological culture of duplicate milk samples.

  • Experimental Infection (Optional): For a challenge study, a known mastitis-causing pathogen (e.g., S. aureus) can be infused into the mammary quarters.

  • Treatment Administration:

    • Thoroughly milk out the udder.[13]

    • Wash the udder and teats with a suitable antiseptic and dry them with individual paper towels.[13][16]

    • Scrub the teat end with a 70% alcohol swab and allow it to dry.[13]

    • Administer the Cephapirin intramammary infusion product into the teat canal.[13]

    • Gently massage the quarter to distribute the medication.[13][16]

  • Sample Collection: Collect milk samples from treated and control quarters at predetermined intervals post-treatment (e.g., 12, 24, 48, 72 hours).

  • Analysis: Perform quantitative bacteriology on the milk samples to determine the reduction in bacterial counts. Somatic Cell Count (SCC) can also be measured as an indicator of inflammation.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts relevant to Cephapirin dosage optimization.

DoseFindingWorkflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase MIC 1. In-vitro MIC Determination (Multiple Isolates) PK_PD 2. Pharmacokinetic/ Pharmacodynamic Modeling MIC->PK_PD MIC data Dose_Selection 3. Preliminary Dose Range Selection PK_PD->Dose_Selection Model predictions Pilot 4. Pilot Efficacy Study (Small Cohort) Dose_Selection->Pilot Candidate Doses Dose_Confirmation 5. Dose Confirmation Study (Larger Cohort) Pilot->Dose_Confirmation Promising Dose(s) Regimen 6. Optimal Dosing Regimen Established Dose_Confirmation->Regimen Efficacy & Safety Data

Caption: Workflow for a Cephapirin dose-finding study.

ResistanceMechanisms cluster_resistance Resistance Mechanisms Cephapirin Cephapirin (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Production (blaZ gene) BetaLactamase->Cephapirin Inactivates PBP2a Altered Target (PBP2a via mecA gene) PBP2a->Cephapirin Prevents Binding

Caption: Cephapirin's mechanism and bacterial resistance.

TroubleshootingTree cluster_investigation Investigation Steps cluster_causes Potential Root Causes Start Treatment Failure Observed Check_Susceptibility 1. Confirm Pathogen Susceptibility (MIC) Start->Check_Susceptibility Check_Protocol 2. Review Infusion Protocol Adherence Check_Susceptibility->Check_Protocol Susceptible Resistance Acquired Resistance Check_Susceptibility->Resistance High MIC Assess_Host 3. Assess Host Factors (e.g., Udder Health, SCC) Check_Protocol->Assess_Host Compliant Poor_Delivery Improper Drug Delivery Check_Protocol->Poor_Delivery Deviation Biofilm Biofilm Formation Assess_Host->Biofilm Chronic/Recurrent Host_Factors Compromised Host Defense Assess_Host->Host_Factors Pathology Present

References

Technical Support Center: Overcoming Cephapirin Resistance in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome cephapirin (B1668819) resistance in clinical isolates of Escherichia coli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My clinical isolate of E. coli shows high resistance to cephapirin. What are the likely resistance mechanisms?

A1: Resistance to cephapirin, a first-generation cephalosporin (B10832234), in E. coli is often due to several mechanisms. The most common is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing its β-lactam ring.[1][2] Specific types of β-lactamases include extended-spectrum β-lactamases (ESBLs) and AmpC-type enzymes.[1][3] Other mechanisms can include mutations in porin proteins, which reduce the influx of the antibiotic into the bacterial cell, and the presence of efflux pumps that actively remove the antibiotic from the cell.[1][4]

Q2: What are the initial steps to characterize a cephapirin-resistant E. coli isolate?

A2: First, confirm the resistance by determining the Minimum Inhibitory Concentration (MIC) of cephapirin for your isolate using a standardized method like broth microdilution or agar (B569324) dilution.[5][6] An MIC of ≥ 8 µg/mL is typically considered resistant.[5] Subsequently, you can screen for the production of β-lactamases. Phenotypic tests, such as the double-disk synergy test, can suggest the presence of ESBLs. For a more definitive characterization, molecular methods like PCR can be used to detect specific β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, and blaCMY).[3]

Q3: How can I overcome cephapirin resistance in my E. coli isolate in vitro?

A3: A primary strategy is to use cephapirin in combination with a β-lactamase inhibitor.[2][7][8] These compounds bind to and inactivate β-lactamase enzymes, thereby protecting cephapirin from degradation.[7][9] Another approach is to explore synergistic combinations with other classes of antibiotics.[10][11][12] For example, studies have shown that combining cephalosporins with antibiotics like aminoglycosides or fluoroquinolones can lead to a synergistic effect against resistant bacteria.[12] A checkerboard assay is a common method to screen for synergistic interactions.[13][14]

Q4: My checkerboard assay results for synergy are not consistent. What should I do?

A4: Inconsistent results in synergy testing can arise from several factors.[15] Ensure that you are using a standardized inoculum of your E. coli isolate.[15] The quality and pH of your Mueller-Hinton broth are also critical.[15] Always include quality control strains with known susceptibility profiles, such as E. coli ATCC® 25922, in each experiment.[15] Additionally, verify the potency of your antibiotic stocks and ensure they have been stored correctly.[15]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Potential Cause Troubleshooting Step
Inoculum preparation Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.[16][17]
Media quality Use cation-adjusted Mueller-Hinton broth (CAMHB) and verify that the pH is between 7.2 and 7.4.[15][18]
Antibiotic potency Confirm that antibiotic stocks are not expired and have been stored at the correct temperature.[15]
Incubation conditions Incubate plates for 16-20 hours at 35 ± 2°C in ambient air.[15]
Reading of results Ensure that you are consistently reading the lowest concentration with no visible growth.[18]
Issue 2: Difficulty Interpreting Synergy from a Checkerboard Assay
Potential Cause Troubleshooting Step
Calculation of FIC Index The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICA = (MIC of drug A in combination) / (MIC of drug A alone) and FICB = (MIC of drug B in combination) / (MIC of drug B alone). The FIC Index = FICA + FICB.[13][19]
Interpretation of FIC Index A synergistic effect is generally indicated by an FIC Index of ≤ 0.5.[13][19] An additive or indifferent effect is indicated by an FIC Index of > 0.5 to 4. Antagonism is indicated by an FIC Index of > 4.[13][19]
"Skipped" wells This can occur due to technical errors in pipetting or the presence of a subpopulation of resistant bacteria. Repeat the assay with careful attention to technique.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination
  • Prepare a standardized inoculum: From a fresh overnight culture of E. coli on an agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[16][17]

  • Dilute the inoculum: Further dilute the standardized inoculum in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.[17]

  • Prepare antibiotic dilutions: Create a series of two-fold dilutions of cephapirin in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculate the plate: Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).[15]

  • Incubate: Incubate the plate at 35 ± 2°C for 16-20 hours.[15]

  • Determine the MIC: The MIC is the lowest concentration of cephapirin that completely inhibits visible bacterial growth.[18]

Protocol 2: Checkerboard Assay for Synergy Testing
  • Prepare antibiotic dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of antibiotic A (e.g., cephapirin) along the rows and two-fold serial dilutions of antibiotic B (e.g., a β-lactamase inhibitor or another antibiotic) along the columns.[13]

  • Prepare inoculum: Prepare a standardized inoculum of the test organism as described in the MIC protocol.

  • Inoculate the plate: Add the standardized inoculum to each well of the microtiter plate.

  • Incubate: Incubate the plate at 35°C for 16-20 hours.

  • Read results: Determine the MIC of each antibiotic alone and in combination. The MIC in combination is the lowest concentration of each antibiotic that inhibits growth.

  • Calculate the FIC Index: Use the formula described in the troubleshooting guide to determine the nature of the interaction.[13][19]

Data Presentation

Table 1: Interpretive Criteria for Cephapirin Susceptibility in E. coli
MIC (µg/mL)Interpretation
≤ 8Susceptible
≥ 8Resistant

Note: Based on available data for mastitis pathogens, specific breakpoints for clinical isolates of E. coli from other sources may vary and should be interpreted according to the latest CLSI or EUCAST guidelines.[5]

Table 2: Example of Checkerboard Assay Results and FIC Index Calculation
Cephapirin (µg/mL)Antibiotic B (µg/mL)Growth (+/-)FICCephapirinFICAntibiotic BFIC IndexInterpretation
64 (MIC alone)0-101-
320+----
160+----
80+----
016 (MIC alone)-011-
08+----
04+----
02+----
162-0.250.1250.375Synergy
84-0.1250.250.375Synergy

Visualizations

ResistanceMechanisms Cephapirin Cephapirin BetaLactamase β-Lactamase (e.g., ESBL, AmpC) Cephapirin->BetaLactamase Porin Outer Membrane Porin Channel Cephapirin->Porin Enters cell Efflux Efflux Pump Cephapirin->Efflux Pumped out Target Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis Inhibition Target->CellWall Inactivation Inactivation BetaLactamase->Inactivation Hydrolyzes Porin->Target ReducedEntry Reduced Entry Porin->ReducedEntry ActiveEfflux Active Efflux Efflux->ActiveEfflux Inactivation->Cephapirin

Caption: Mechanisms of Cephapirin Resistance in E. coli.

OvercomingResistance cluster_strategies Strategies to Overcome Resistance BLI β-Lactamase Inhibitor BetaLactamase β-Lactamase BLI->BetaLactamase Inhibits SynergisticAgent Synergistic Antibiotic Target Bacterial Target SynergisticAgent->Target Acts on Cephapirin Cephapirin Cephapirin->BetaLactamase Inactivated by Cephapirin->Target Acts on Outcome Restored Efficacy Target->Outcome

Caption: Strategies to Overcome Cephapirin Resistance.

CheckerboardWorkflow start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum prep_plate Prepare 96-well Plate with Serial Dilutions of Antibiotics prep_inoculum->prep_plate inoculate Inoculate Plate prep_plate->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MICs of Individual Agents and Combinations incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Results (Synergy, Additivity, Antagonism) calculate_fic->interpret end End interpret->end

Caption: Experimental Workflow for a Checkerboard Assay.

References

Technical Support Center: Minimizing Cephapirin Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Cephapirin (B1668819) during sample preparation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cephapirin degradation in my samples?

A1: Cephapirin is susceptible to degradation through several pathways, with the most significant being the hydrolysis of its β-lactam ring. Key factors that accelerate degradation include:

  • pH: Cephapirin is highly unstable in alkaline conditions.[1][2]

  • Temperature: Elevated temperatures significantly increase the rate of degradation.[1]

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Enzymatic Activity: Biological matrices may contain enzymes that can degrade Cephapirin.

Q2: How does pH affect the stability of Cephapirin in aqueous solutions?

A2: The stability of Cephapirin is highly dependent on the pH of the solution. It is relatively stable in neutral to slightly acidic conditions but degrades rapidly in alkaline environments. For instance, at a pH of 12.5, approximately 85% of Cephapirin can degrade within 30 minutes.[2]

Q3: What is the impact of temperature on Cephapirin stability?

A3: Higher temperatures accelerate the chemical degradation of Cephapirin. For example, in milk samples heated to 63°C, a degradation of 41.2% has been observed within 30 minutes. It is crucial to keep samples cool during preparation and storage to minimize thermal degradation.

Q4: Is Cephapirin sensitive to light?

A4: Yes, Cephapirin can undergo photodegradation. Studies have shown that it has a half-life of approximately 3.9 hours when exposed to direct photolysis. Therefore, it is essential to protect samples from light by using amber vials or by covering containers with aluminum foil.

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: Unexpected peaks are likely degradation products of Cephapirin. The primary degradation product is desacetylcephapirin, which is formed by the hydrolysis of the acetyl group. Other degradation products can also form depending on the specific stress conditions (e.g., pH, temperature).

Q6: How should I store my samples containing Cephapirin before and during preparation?

A6: To ensure the stability of Cephapirin in your samples, follow these storage guidelines:

  • Short-term storage: Store samples at refrigerated temperatures (2-8°C) and protect them from light.

  • Long-term storage: For long-term storage, freezing samples at -20°C or -80°C is recommended.

  • Freeze-thaw cycles: Cephapirin has been shown to be relatively stable during freeze-thaw cycles, with admixtures retaining at least 90% potency after being frozen for 14 days and thawed.[3] However, it is always good practice to minimize the number of freeze-thaw cycles by aliquoting samples.

Quantitative Data on Cephapirin Degradation

The following tables summarize the available quantitative data on Cephapirin degradation under various conditions.

Table 1: Effect of pH on Cephapirin Stability

pHTemperature (°C)Incubation TimeApproximate Degradation (%)
1-9Not SpecifiedNot SpecifiedStable
12.5Not Specified30 minutes85%
7.460Not SpecifiedSignificant Degradation
1025 & 6010 minutesComplete Degradation

Table 2: Effect of Temperature on Cephapirin Stability in Milk

Temperature (°C)Incubation TimeApproximate Degradation (%)
6330 minutes41.2%

Table 3: Photodegradation of Cephapirin

ConditionHalf-life
Direct Photolysis3.9 hours

Experimental Protocols

Below are detailed methodologies for sample preparation aimed at minimizing Cephapirin degradation, particularly for analysis by UPLC-MS/MS.

Protocol 1: Extraction of Cephapirin from Bovine Milk

This protocol is adapted from established methods for the analysis of Cephapirin in milk.

Materials:

Procedure:

  • Protein Precipitation:

    • To 1 mL of milk sample in a centrifuge tube, add 2 mL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 3 mL of methanol containing 0.1% formic acid.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Extraction of Cephapirin from Urine and Feces

This protocol is based on a validated method for quantifying Cephapirin in bovine excreta.[4]

Materials:

  • Urine or feces sample

  • Phosphate (B84403) buffer (500 mM, pH 8.5)

  • Methanol (MeOH)

  • Water

  • Sonication bath

  • Centrifuge

  • Vortex mixer

  • SPE cartridges (as in Protocol 1)

Procedure:

  • Extraction:

    • For feces: Weigh 1 g of wet feces into a 50 mL centrifuge tube. Add 0.5 mL of phosphate buffer (500 mM, pH 8.5), 2 mL of water, and 2.5 mL of MeOH.

    • For urine: Pipette 1 mL of urine into a 50 mL centrifuge tube. Add 0.5 mL of phosphate buffer (500 mM, pH 8.5), 1 mL of water, and 2.5 mL of MeOH.

    • Vortex the mixture for 10 seconds.

    • Sonicate at 35°C for 15 minutes.

    • Centrifuge at a sufficient speed to pellet the solids.

    • Collect the supernatant.

  • SPE Cleanup and Analysis:

    • Proceed with the SPE cleanup, solvent evaporation, and reconstitution steps as described in Protocol 1.

Visualizations

Cephapirin Degradation Pathway

Cephapirin Cephapirin Desacetylcephapirin Desacetylcephapirin Cephapirin->Desacetylcephapirin Hydrolysis of acetyl group Hydrolysis_Products Inactive Ring-Opened Products Cephapirin->Hydrolysis_Products β-lactam ring hydrolysis Desacetylcephapirin->Hydrolysis_Products β-lactam ring hydrolysis

Caption: Primary degradation pathways of Cephapirin.

Recommended Workflow for Cephapirin Sample Preparation

cluster_0 Sample Collection & Initial Handling cluster_1 Extraction cluster_2 Cleanup cluster_3 Final Preparation Collect_Sample Collect Sample (e.g., Milk, Urine) Cool_Immediately Cool Immediately (Ice Bath) Collect_Sample->Cool_Immediately Protect_From_Light Protect from Light (Amber Tubes) Cool_Immediately->Protect_From_Light Protein_Precipitation Protein Precipitation (ice-cold acetonitrile) Protect_From_Light->Protein_Precipitation Centrifugation_1 Centrifugation (4°C) Protein_Precipitation->Centrifugation_1 Collect_Supernatant_1 Collect Supernatant Centrifugation_1->Collect_Supernatant_1 SPE Solid-Phase Extraction (SPE) Collect_Supernatant_1->SPE Elution Elution SPE->Elution Evaporation Evaporation (N2, <40°C) Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis UPLC-MS/MS Analysis Reconstitution->Analysis

Caption: Recommended workflow for Cephapirin sample preparation.

Troubleshooting Guide

Problem 1: Low Recovery of Cephapirin

Possible Cause Recommended Solution
Degradation during sample handling Ensure samples are kept on ice or at refrigerated temperatures throughout the preparation process. Protect samples from light by using amber vials. Process samples as quickly as possible.
Incomplete protein precipitation Ensure the ratio of acetonitrile to sample is sufficient (typically 2:1 or 3:1). Vortex thoroughly and allow sufficient time for precipitation at a low temperature.
Inefficient SPE cleanup Optimize the SPE method by testing different sorbents and elution solvents. Ensure the cartridge does not dry out before loading the sample. Check the pH of the sample and loading buffer to ensure optimal retention on the SPE sorbent.
Analyte loss during evaporation Avoid excessive heat during the evaporation step (do not exceed 40°C). Ensure the nitrogen stream is gentle to prevent splashing.

Problem 2: Co-elution of Cephapirin and Desacetylcephapirin

Possible Cause Recommended Solution
Suboptimal chromatographic conditions Modify the gradient profile of your UPLC method. A shallower gradient can improve the resolution between closely eluting peaks.
Inappropriate mobile phase pH Adjust the pH of the mobile phase. Since both compounds have acidic and basic functional groups, small changes in pH can alter their retention times and improve separation. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often effective.[5]
Column degradation If resolution decreases over time, the column may be degrading. Flush the column with a strong solvent or replace it if necessary.

Problem 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Recommended Solution
Insufficient sample cleanup Improve the sample cleanup procedure. This may involve using a more effective SPE sorbent or adding a liquid-liquid extraction step before SPE.
High concentration of co-eluting matrix components Dilute the sample extract before injection. This can reduce the concentration of interfering compounds.[6]
Suboptimal ionization source parameters Optimize the ESI source parameters on your mass spectrometer (e.g., capillary voltage, gas flow, temperature) to minimize matrix effects.
Use of an internal standard Use a stable isotope-labeled internal standard for Cephapirin to compensate for matrix effects and improve the accuracy of quantification.

References

Addressing matrix effects in LC-MS/MS analysis of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cephapirin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Cephapirin?

A: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, Cephapirin. These components can include salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Cephapirin in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]

Ion suppression, the more common phenomenon, results in a decreased instrument response for the analyte, while ion enhancement leads to an increased response.[4] Both can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Cephapirin.[5][6] For instance, in the analysis of Cephapirin in bovine feces and urine, significant ion suppression has been observed.[7][8]

Q2: How can I determine if my Cephapirin analysis is affected by matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a Cephapirin standard solution into the MS detector, post-analytical column. A blank matrix sample is then injected onto the LC column. Any fluctuation (typically a dip) in the baseline signal as the matrix components elute indicates the presence of ion suppression or enhancement at that retention time.

  • Post-Extraction Spike Method: This is a quantitative approach to evaluate the magnitude of the matrix effect.[4] It involves comparing the peak area of Cephapirin in a standard solution prepared in a pure solvent to the peak area of Cephapirin spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure).

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. For example, a study on Cephapirin analysis in bovine feces and urine reported matrix effects of -29% and -20% respectively, indicating significant ion suppression.[7][8]

Troubleshooting Guide

Problem: I am observing poor sensitivity and inconsistent results for Cephapirin in my biological samples.

This issue is often a primary indicator of matrix effects. The following troubleshooting steps can help you mitigate these effects and improve your analytical results.

Effective sample preparation is the most critical step in minimizing matrix effects by removing interfering endogenous components before LC-MS/MS analysis.[4]

Recommended Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For Cephapirin analysis in bovine feces and urine, a method involving extraction with a phosphate (B84403) buffer and methanol (B129727) followed by SPE clean-up has been successfully validated.[9]

  • Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract Cephapirin while leaving interfering substances behind.[4]

  • Protein Precipitation (PPT): While a simpler and faster technique, PPT is generally less clean than SPE or LLE and may not be sufficient for complex matrices where significant matrix effects are present.[5]

Below is a workflow for a typical SPE-based sample preparation protocol.

SPE_Workflow cluster_sample_prep Sample Preparation Workflow for Cephapirin Sample Biological Sample (e.g., Urine, Feces) Extraction Extraction (e.g., with phosphate buffer and methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Cephapirin SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for sample preparation using Solid-Phase Extraction (SPE).

Chromatographic separation plays a crucial role in separating Cephapirin from co-eluting matrix components.[10]

  • Column Selection: Utilize a column with high resolving power. A C18 column is commonly used for Cephapirin analysis.[11][12]

  • Mobile Phase Gradient: Optimize the gradient elution program to achieve better separation between Cephapirin and interfering peaks. A typical mobile phase consists of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with formic acid (Mobile Phase B).[11][12]

  • Flow Rate: Adjusting the flow rate can also improve separation. A flow rate of 0.6 mL/min has been used in a validated method for Cephapirin.[11][12]

Table 1: Example Chromatographic Conditions for Cephapirin Analysis

ParameterCondition
Column XBridge C18 (100 mm x 4.6 mm, 3.5 µm)[11][12]
Mobile Phase A 0.15% Formic Acid in Water[11][12]
Mobile Phase B Acetonitrile[11][12]
Flow Rate 0.6 mL/min[11][12]
Column Temperature 40 °C[11][12]

Using an internal standard (IS) is a highly effective strategy to compensate for matrix effects.[4] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled Cephapirin).[4][13] A SIL-IS has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression or enhancement, thus providing more accurate and precise quantification.[14]

If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

IS_Logic cluster_is_decision Internal Standard Selection Logic Start Matrix Effects Observed? Use_IS Employ an Internal Standard Start->Use_IS SIL_Available Stable Isotope-Labeled (SIL) IS Available? Use_IS->SIL_Available Use_SIL Use SIL-IS for Best Compensation SIL_Available->Use_SIL Yes Use_Analog Use a Structural Analog as IS SIL_Available->Use_Analog No Validate Validate IS Performance Use_SIL->Validate Use_Analog->Validate

Caption: Decision tree for selecting an appropriate internal standard.

To further compensate for matrix effects, it is highly recommended to prepare calibration standards in the same blank matrix as the samples. This involves extracting the blank matrix using the same procedure as for the samples and then spiking the Cephapirin standards into the final extract. This approach helps to normalize the calibration curve to the matrix-induced signal suppression or enhancement.[7][8]

Table 2: Comparison of Calibration Strategies

Calibration StrategyDescriptionProsCons
Solvent-Based Calibration Standards are prepared in a pure solvent.Simple and quick to prepare.Does not account for matrix effects, potentially leading to inaccurate results.
Matrix-Matched Calibration Standards are prepared in an extracted blank matrix.[7][8]Compensates for matrix effects, leading to higher accuracy and precision.[7][8]Requires a source of blank matrix and is more labor-intensive.

A study on Cephapirin quantification demonstrated that using matrix-matched calibration standards was crucial for reducing the impact of matrix effects from bovine feces and urine.[7][8]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
  • Prepare a Cephapirin standard solution in a pure solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).

  • Process a blank matrix sample (e.g., urine, plasma) through the entire sample preparation procedure (e.g., SPE).

  • Spike the processed blank matrix extract with the Cephapirin standard solution to achieve the same final concentration as the solvent standard.

  • Analyze both the solvent standard and the matrix-spiked standard by LC-MS/MS.

  • Calculate the matrix effect by comparing the peak areas as described in Q2 of the FAQ section.

Protocol 2: Solid-Phase Extraction (SPE) for Cephapirin in Biological Matrices

This is a general protocol and should be optimized for your specific matrix and instrumentation.

  • Sample Pre-treatment: Centrifuge the biological sample (e.g., 1 mL of urine) to pellet any solids.

  • Extraction: Dilute the supernatant with a suitable extraction buffer (e.g., phosphate buffer).

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by equilibration with water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences.

  • Elution: Elute Cephapirin from the cartridge using an appropriate elution solvent (e.g., methanol with formic acid).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Table 3: Recovery Data for Cephapirin using SPE

MatrixRecovery (%)
Bovine Feces>60%[9]
Bovine Urine>80%[9]

By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate matrix effects in the LC-MS/MS analysis of Cephapirin, leading to more reliable and accurate quantitative results.

References

Technical Support Center: Enhancing the Oral Bioavailability of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of Cephapirin in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of Cephapirin's oral bioavailability?

A1: Cephapirin, a first-generation cephalosporin, is primarily administered parenterally (intravenously or intramuscularly) due to its poor oral absorption.[1][2] Production for human oral use has been largely discontinued.[1] The main obstacles for oral delivery of cephalosporins like Cephapirin are their low lipid solubility, which hinders passage across the intestinal mucosa, and potential susceptibility to efflux transporters.[3]

Q2: What are the main physicochemical properties of Cephapirin that affect its oral absorption?

A2: The oral absorption of a drug is significantly influenced by its solubility and permeability. Cephapirin is available in two salt forms with different solubility profiles:

  • Cephapirin Sodium: Very soluble in water, but insoluble in most organic solvents.[4][5]

  • Cephapirin Benzathine: Practically insoluble in water, but freely soluble in alcohol.[4][5]

This high hydrophilicity (for the sodium salt) or very low aqueous solubility (for the benzathine salt) presents a significant challenge for absorption across the lipid-rich intestinal cell membranes.

Q3: What are the primary biological barriers to the oral absorption of Cephapirin?

A3: The primary biological barriers include:

  • Low Intestinal Permeability: Due to its physicochemical properties, Cephapirin likely has low passive diffusion across the intestinal epithelium.

  • Efflux Transporters: P-glycoprotein (P-gp) is a known efflux transporter in the intestinal epithelium that can pump drugs back into the intestinal lumen, thereby reducing their net absorption.[6][7][8] While not definitively studied for Cephapirin, it is a potential mechanism for its poor oral bioavailability.

  • Enzymatic Degradation: Although not widely reported as a major issue for Cephapirin, the potential for degradation by enzymes in the gastrointestinal tract should be considered.

Q4: What formulation strategies can be employed to improve the oral bioavailability of Cephapirin?

A4: Several strategies can be explored, broadly categorized as:

  • Solubility Enhancement: For the benzathine salt, techniques like micronization, nanosuspensions, or solid dispersions can be used to increase the surface area and dissolution rate.[9][10]

  • Permeability Enhancement:

    • Prodrugs: Creating a more lipophilic prodrug of Cephapirin could enhance its passive diffusion.[3][9]

    • Use of Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells or interact with the cell membrane to increase drug permeability.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.[11]

  • Inhibition of Efflux Transporters: Incorporating P-gp inhibitors in the formulation can increase the intracellular concentration of the drug and enhance its absorption.[12][13]

  • Bioadhesive Formulations: These formulations adhere to the intestinal mucosa, increasing the residence time of the drug at the absorption site.

Troubleshooting Guides

This section provides guidance on common issues encountered during the development of oral Cephapirin formulations.

Problem Potential Cause Suggested Solution/Troubleshooting Step
Low in vitro dissolution rate of Cephapirin Benzathine formulation. Poor wetting of the drug particles.Include a surfactant (e.g., Polysorbate 80) in the dissolution medium and the formulation.
Drug particle size is too large.Reduce the particle size through micronization or nano-milling.
Inappropriate formulation excipients.Experiment with different fillers, binders, and disintegrants. Consider using super-disintegrants.[11]
High variability in in vivo pharmacokinetic data. Food effect.Conduct studies in both fasted and fed states to assess the impact of food on absorption. For some cephalosporins, food can increase bioavailability.[3]
Formulation not robust.Optimize the formulation to ensure consistent drug release under different physiological conditions.
Site-specific absorption.Investigate if Cephapirin is absorbed in a specific region of the intestine. Consider developing a targeted-release formulation.
In vitro - in vivo correlation (IVIVC) is poor. Efflux transporters are limiting absorption in vivo.Conduct Caco-2 cell permeability assays to assess the contribution of P-gp efflux. If significant, consider incorporating a P-gp inhibitor in the formulation.
Pre-systemic metabolism.Investigate the metabolism of Cephapirin in the gut wall and liver.
Evidence of significant P-gp efflux in Caco-2 assays. Cephapirin is a substrate for P-glycoprotein.Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp mediated efflux.
Formulate with excipients that have P-gp inhibitory activity (e.g., TPGS, Poloxamers).[13]

Data Presentation

Table 1: Physicochemical Properties of Cephapirin Salts

PropertyCephapirin SodiumCephapirin BenzathineReference(s)
Molecular Formula C₁₇H₁₆N₃NaO₆S₂C₅₀H₅₄N₈O₁₂S₄[14][15]
Molecular Weight 445.4 g/mol 1087.3 g/mol [14][15]
Aqueous Solubility Very solublePractically insoluble[4][5]
Organic Solvent Solubility Insoluble in most organic solventsFreely soluble in alcohol[4][5]

Table 2: Comparative Oral Bioavailability of Selected First and Third-Generation Cephalosporins

CephalosporinGenerationOral Bioavailability (%)NotesReference(s)
CephalexinFirstHighActively absorbed via dipeptide transport system.[3]
CefadroxilFirstHighActively absorbed via dipeptide transport system.[3]
CefaclorFirstHighActively absorbed via dipeptide transport system.[3]
CefditorenThird14%Low bioavailability.[16]
CefdinirThird25%Low bioavailability.[16]
Cefpodoxime proxetilThird (Prodrug)~50%Prodrug ester enhances absorption.[3]
Cefuroxime axetilSecond (Prodrug)36% (fasting), 52% (fed)Prodrug ester enhances absorption; significant food effect.[3]

Experimental Protocols

1. In Vitro Dissolution Testing of an Oral Cephapirin Formulation

  • Objective: To determine the rate and extent of Cephapirin release from a solid oral dosage form.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N HCl (simulated gastric fluid) for 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer (simulated intestinal fluid).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet/capsule in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes in acid; then at 2.5, 3, 4, 6, 8 hours in buffer).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of Cephapirin in the samples using a validated HPLC-UV method.

  • Data Analysis: Plot the percentage of drug dissolved against time.

2. Caco-2 Cell Permeability Assay

  • Objective: To assess the intestinal permeability of Cephapirin and investigate the role of efflux transporters like P-gp.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Procedure:

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A-B) Transport (Absorption): Add Cephapirin solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport (Efflux): Add Cephapirin solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37 °C with gentle shaking.

    • Take samples from the receiver chamber at various time points and from the donor chamber at the end of the experiment.

    • Analyze the concentration of Cephapirin using LC-MS/MS.

    • To investigate P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor (e.g., 100 µM verapamil).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio > 2 suggests the involvement of active efflux.

Visualizations

G cluster_0 Oral Drug Formulation cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Formulation Formulation Dissolution Dissolution Formulation->Dissolution Release Permeation Permeation Dissolution->Permeation Solubilized Drug Metabolism Metabolism Permeation->Metabolism First-Pass Effect Bioavailability Bioavailability Permeation->Bioavailability Absorption

Caption: General workflow for oral drug absorption.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Lumen_Cephapirin Cephapirin PepT1 PepT1 (Potential) Lumen_Cephapirin->PepT1 Active Transport Passive Passive Diffusion (Low) Lumen_Cephapirin->Passive Intracellular_Cephapirin Intracellular Cephapirin PepT1->Intracellular_Cephapirin Passive->Intracellular_Cephapirin Pgp P-glycoprotein (Efflux Pump) Pgp->Lumen_Cephapirin Intracellular_Cephapirin->Pgp Efflux Blood_Cephapirin Absorbed Cephapirin Intracellular_Cephapirin->Blood_Cephapirin Absorption

Caption: Potential intestinal transport pathways for Cephapirin.

G cluster_troubleshooting Troubleshooting Workflow start Low Oral Bioavailability Observed check_dissolution Assess In Vitro Dissolution start->check_dissolution improve_dissolution Improve Formulation (e.g., micronization) check_dissolution->improve_dissolution Poor check_permeability Assess Caco-2 Permeability check_dissolution->check_permeability Good re_evaluate Re-evaluate In Vivo improve_dissolution->re_evaluate check_efflux Efflux Ratio > 2? check_permeability->check_efflux Low Papp add_inhibitor Incorporate P-gp Inhibitor check_efflux->add_inhibitor Yes check_efflux->re_evaluate No add_inhibitor->re_evaluate

Caption: A logical workflow for troubleshooting low bioavailability.

References

Technical Support Center: Optimizing Ceaphapirin MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Cephapirin Minimum Inhibitory Concentration (MIC) assay results. Adherence to standardized protocols is critical for accurate and reproducible findings.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in Cephapirin MIC assays?

Variability in Cephapirin MIC assays can stem from several factors throughout the experimental workflow. Key sources include:

  • Inoculum Preparation: Inconsistent bacterial density is a primary cause of variable results. The inoculum must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

  • Media Composition: The type and preparation of the growth medium can significantly impact antibiotic activity. For consistent results, it is recommended to use cation-adjusted Mueller-Hinton Broth (CAMHB) as specified by Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Incubation Conditions: Fluctuations in incubation temperature and duration can lead to inconsistent bacterial growth and, consequently, variable MIC values. Standard protocols recommend incubation at 35°C for 16-20 hours.[1]

  • Antibiotic Preparation and Storage: Improper handling of Cephapirin stock solutions can result in a loss of potency. It is crucial to prepare and store stock solutions at the correct temperature, typically -20°C or lower, and in small aliquots to prevent repeated freeze-thaw cycles.[1]

  • Endpoint Reading: The visual determination of the MIC endpoint can be subjective. Utilizing a standardized light source and background can aid in more consistent readings.[1]

Q2: How should I interpret "skipped wells" in my broth microdilution assay?

"Skipped wells," where bacterial growth is observed in wells with higher antibiotic concentrations after no growth in wells with lower concentrations, can be perplexing. Potential causes include:

  • Contamination: A single contaminated well can exhibit growth. Review and reinforce aseptic techniques.

  • Resistant Subpopulations: The inoculum may contain a small number of resistant mutants that can grow at higher antibiotic concentrations.

  • Pipetting Errors: Inaccurate pipetting of the antibiotic or inoculum can lead to incorrect concentrations in some wells.

If you encounter skipped wells, it is advisable to repeat the assay, paying close attention to aseptic technique and pipetting accuracy. If the issue persists, consider isolating and characterizing the bacteria from the skipped well to investigate potential resistance.[1]

Q3: What are the recommended quality control (QC) practices for Cephapirin MIC assays?

Implementing robust QC measures is essential for ensuring the accuracy and reliability of your MIC results. Key QC practices include:

  • Use of Reference Strains: Regularly test well-characterized reference strains with known Cephapirin MIC values alongside your experimental isolates. The results for these QC strains should fall within established acceptable ranges.

  • Adherence to Standardized Protocols: Follow established guidelines from organizations like the CLSI for all aspects of the assay, including media preparation, inoculum standardization, and incubation conditions.[2][3]

  • Purity Checks: After preparing the inoculum, streak a sample onto an appropriate agar (B569324) plate to ensure the culture is pure and free from contamination.

  • Growth and Sterility Controls: Include a positive control well (inoculum without antibiotic) to verify adequate bacterial growth and a negative control well (broth only) to check for media sterility.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your Cephapirin MIC experiments and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent MIC results between experimental runs 1. Inoculum density variation.2. Media composition differences.3. Incubation condition fluctuations.4. Antibiotic stock degradation.1. Standardize inoculum to 0.5 McFarland using a spectrophotometer.[1]2. Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reliable source.[1]3. Ensure the incubator maintains a stable temperature of 35°C and incubate for a consistent 16-20 hour period.[1]4. Prepare fresh Cephapirin stock solutions and store them in single-use aliquots at -20°C or below.[1]
MIC values are consistently higher or lower than expected 1. Inoculum is too heavy (higher MICs) or too light (lower MICs).2. Incorrect antibiotic concentration in stock solution.3. Media pH is incorrect.1. Re-standardize the inoculum preparation procedure.[5]2. Verify the calculation and preparation of the Cephapirin stock solution.[5]3. Check the pH of the prepared Mueller-Hinton broth.
No bacterial growth in the positive control well 1. Inoculum was not viable.2. Inoculum was not added to the well.3. The growth medium is inhibitory.1. Use a fresh bacterial culture for inoculum preparation.2. Review the inoculation procedure.3. Test the media with a known viable organism.
Growth observed in the sterility control well 1. Contamination of the growth medium.2. Contamination during plate setup.1. Use a new, sterile batch of media.2. Reinforce aseptic techniques during the entire procedure.

Quantitative Data Summary

The following tables provide a summary of Cephapirin MIC data against common mastitis pathogens, offering a reference for expected outcomes.

Table 1: Cephapirin MIC Distribution for Staphylococcus aureus

MIC (µg/mL)Number of Isolates
≤0.062
0.1252
0.2539
0.54
11
≥20
Data adapted from a study on S. aureus isolates from bovine mastitis.[6]

Table 2: Comparative In Vitro Activity of Cephapirin and Cephalothin against Staphylococcus aureus

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Cephapirin0.250.250.09 - 12.5
Cephalothin0.250.50.5 - 8
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.[7]

Experimental Protocols

A detailed methodology for performing a broth microdilution Cephapirin MIC assay is provided below.

1. Preparation of Cephapirin Stock Solution

  • Accurately weigh the required amount of Cephapirin powder.

  • Dissolve the powder in a suitable solvent as recommended by the manufacturer to create a high-concentration stock solution (e.g., 10 mg/mL).[8]

  • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Prepare single-use aliquots and store them at -20°C or below to maintain potency.[1]

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer (absorbance at 625 nm).

  • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).

3. Broth Microdilution Assay Procedure

  • Prepare serial two-fold dilutions of the Cephapirin stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 50 µL or 100 µL.

  • Inoculate each well with an equal volume of the diluted bacterial suspension.

  • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Seal the plate and incubate at 35°C for 16-20 hours in ambient air.[1]

4. Reading and Interpreting Results

  • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth.[1]

  • A reading mirror or a plate reader can be used to facilitate the determination of the endpoint.

Visualizations

The following diagrams illustrate the experimental workflow for a Cephapirin MIC assay and a troubleshooting decision tree for addressing inconsistent results.

Cephapirin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis start Start prep_antibiotic Prepare Cephapirin Stock Solution start->prep_antibiotic prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Cephapirin in Microtiter Plate prep_antibiotic->serial_dilution prep_media->serial_dilution inoculation Inoculate Plate with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Read MIC Endpoint (Lowest concentration with no visible growth) incubation->read_results end End read_results->end

Caption: Workflow for Cephapirin Broth Microdilution MIC Assay.

Troubleshooting_MIC_Variability cluster_inoculum Inoculum Check cluster_media Media Check cluster_incubation Incubation Check cluster_antibiotic Antibiotic Stock Check start Inconsistent Cephapirin MIC Results check_inoculum Is inoculum standardized to 0.5 McFarland standard? start->check_inoculum standardize_inoculum Action: Re-standardize inoculum using a spectrophotometer. check_inoculum->standardize_inoculum No check_media Is Cation-Adjusted Mueller-Hinton Broth (CAMHB) being used? check_inoculum->check_media Yes standardize_inoculum->check_media use_camhb Action: Switch to CLSI-compliant CAMHB. check_media->use_camhb No check_incubation Are incubation temperature (35°C) and time (16-20h) consistent? check_media->check_incubation Yes use_camhb->check_incubation stabilize_incubation Action: Calibrate incubator and use a consistent incubation period. check_incubation->stabilize_incubation No check_antibiotic Is the Cephapirin stock solution prepared and stored correctly? check_incubation->check_antibiotic Yes stabilize_incubation->check_antibiotic prepare_new_stock Action: Prepare fresh stock solution and store in single-use aliquots at -20°C. check_antibiotic->prepare_new_stock No resolved Problem Resolved check_antibiotic->resolved Yes prepare_new_stock->resolved

Caption: Troubleshooting Decision Tree for Inconsistent MIC Results.

References

Strategies to enhance the stability of Cephapirin in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental results. This guide provides technical support on enhancing the stability of Cephapirin (B1668819) in stock solutions, offering troubleshooting advice and frequently asked questions.

Troubleshooting Guide: Common Issues with Cephapirin Stock Solutions

This section addresses specific issues that may arise during the preparation and storage of Cephapirin stock solutions.

Question Possible Cause(s) Recommended Solution(s)
Why is my Cephapirin stock solution showing reduced potency in my experiments? - Degradation due to improper storage: Cephapirin, a β-lactam antibiotic, is susceptible to hydrolysis, especially at room temperature and in aqueous solutions. - Repeated freeze-thaw cycles: This can lead to degradation of the compound. - Incorrect solvent: Using a solvent in which Cephapirin is not stable can accelerate degradation.- Store stock solutions at -20°C or -80°C for long-term stability. For routine use, freshly prepared solutions are recommended.[1][2] - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1][3] - Use anhydrous, sterile DMSO or sterile water for preparing stock solutions. Ensure the chosen solvent is appropriate for your downstream application.[4][5]
My Cephapirin solution appears cloudy or has visible precipitates. - Low solubility in the chosen solvent: Cephapirin sodium is very soluble in water but insoluble in most organic solvents.[6] - Precipitation upon freezing: The compound may precipitate out of solution at low temperatures. - pH of the solution: The pH can affect the solubility and stability of Cephapirin.- Ensure you are using the correct solvent. For Cephapirin sodium, sterile water is a good choice. For other forms, DMSO may be more appropriate, but always check solubility data. - If precipitation occurs after thawing, gently warm the solution to room temperature and vortex to redissolve the compound. - Maintain the pH of aqueous solutions within the optimal range for cephalosporin (B10832234) stability (typically pH 4-7).[7]
I observe a color change in my Cephapirin stock solution over time. - Degradation of the compound: The formation of degradation products can sometimes lead to a change in the color of the solution.- A color change is a strong indicator of degradation. Discard the solution and prepare a fresh stock. - To minimize degradation, protect the solution from light and store at the recommended low temperature.
How can I confirm the concentration and integrity of my Cephapirin stock solution? - Uncertainty about the initial weighing or dissolution. - Suspected degradation over time. - Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the exact concentration and to detect the presence of degradation products.[8][9] - A UV spectrophotometer can also be used for concentration determination, but it will not distinguish between the active compound and its degradation products.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the best solvent to prepare Cephapirin stock solutions?

A1: The choice of solvent depends on the salt form of Cephapirin and the requirements of your experiment.

  • Cephapirin Sodium: Is very soluble in water.[6] Sterile, purified water is the recommended solvent.

  • Cephapirin Base/Other Salts: May have limited aqueous solubility. Anhydrous, sterile Dimethyl Sulfoxide (DMSO) is a common alternative.[4] Always use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis.

Q2: What is the recommended storage temperature and duration for Cephapirin stock solutions?

A2: For maximum stability, stock solutions should be stored at low temperatures.

  • -20°C: Suitable for short to medium-term storage (up to 1 year for some solutions).[10]

  • -80°C: Recommended for long-term storage (6 months or longer).[1] It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[1][3]

Q3: Can I store my Cephapirin stock solution at 4°C?

A3: Storage at 4°C is generally not recommended for long periods. Aqueous solutions of many β-lactam antibiotics are unstable at refrigerated temperatures and should ideally be prepared fresh. If short-term storage at 4°C is necessary, it should not exceed a few days, and the stability should be verified for your specific experimental conditions.

Stability and Degradation

Q4: What are the main factors that cause Cephapirin to degrade in solution?

A4: The primary factors contributing to Cephapirin degradation are:

  • Hydrolysis: The β-lactam ring is susceptible to cleavage by water.

  • pH: Cephapirin degrades rapidly in both acidic and alkaline conditions.[11][12] The optimal pH for stability is generally between 4 and 7.[7]

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light can also contribute to the degradation of cephalosporins.

Q5: What are the degradation products of Cephapirin?

A5: The main degradation pathway for Cephapirin involves hydrolysis of the β-lactam ring and the ester linkage, leading to the formation of products such as deacetylcephapirin.[13] These degradation products are generally microbiologically inactive.

Quantitative Data on Cephapirin Stability

The stability of Cephapirin in solution is influenced by several factors. The following tables summarize available data to guide researchers in preparing and storing their stock solutions.

Table 1: Stability of Cephapirin Sodium in Frozen Solutions

ConcentrationDiluentStorage TemperatureDurationPotency RetainedReference
10 mg/mL and 40 mg/mL5% Dextrose Injection or 0.9% Sodium Chloride InjectionFrozen for 14 days, then thawed24 hours post-thaw≥ 90%[14]
Not Specified50% water/50% methanol-20°C1 yearStable[10]
100 µg/mLUltra-pure water-80°CNot specifiedStable[15]

Table 2: General Stability of β-Lactam Antibiotic Stock Solutions

Antibiotic ClassStorage TemperatureRecommended Storage Duration (for microbiological assays)Potency LossReference
Cephalosporins (including Cephapirin)-20°CUp to 3 months~25%
β-lactams-80°CUp to 6 monthsNo significant loss

Note: For quantitative analysis, it is often recommended to use freshly prepared β-lactam antibiotic solutions.

Experimental Protocols

Protocol 1: Preparation of Cephapirin Sodium Aqueous Stock Solution (10 mg/mL)

Materials:

  • Cephapirin Sodium powder

  • Sterile, nuclease-free water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filter (0.22 µm)

  • Sterile, single-use microcentrifuge tubes for aliquots

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Cephapirin Sodium powder. For a 10 mg/mL solution, you would weigh 10 mg for each 1 mL of solvent.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water.

  • Mixing: Vortex the solution until the powder is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of Cephapirin Stock Solution in DMSO (10 mM)

Materials:

  • Cephapirin powder (check the molecular weight on the product sheet)

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of Cephapirin needed to prepare the desired volume and concentration of the stock solution.

    • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a sterile environment, weigh the calculated amount of Cephapirin powder into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but be cautious as heat can accelerate degradation.

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes.

  • Storage: Label the aliquots and store them at -20°C or -80°C, protected from light.

Visualizations

Cephapirin Degradation Pathway

G Cephapirin Cephapirin Hydrolysis_BL Hydrolysis of β-lactam ring Cephapirin->Hydrolysis_BL Hydrolysis_Ester Hydrolysis of ester linkage Cephapirin->Hydrolysis_Ester Inactive_Products Inactive Degradation Products Hydrolysis_BL->Inactive_Products Deacetylcephapirin Deacetylcephapirin Hydrolysis_Ester->Deacetylcephapirin Deacetylcephapirin->Hydrolysis_BL Further Degradation

Caption: Major degradation pathways of Cephapirin in aqueous solution.

Experimental Workflow: Preparation of a Stabilized Cephapirin Stock Solution

G cluster_prep Preparation cluster_storage Stabilization & Storage weigh Weigh Cephapirin Powder dissolve Dissolve in Sterile Solvent (Water/DMSO) weigh->dissolve mix Vortex until Fully Dissolved dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Vials filter->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store

Caption: Workflow for preparing a stable Cephapirin stock solution.

References

Resolving peak tailing in HPLC analysis of Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of Cephapirin, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Question: Why is my Cephapirin peak exhibiting tailing in my HPLC chromatogram?

Peak tailing for Cephapirin is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] It is typically caused by secondary interactions between the analyte and the stationary phase, or other issues related to the mobile phase, column, or sample.[2][3]

Here is a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Evaluate and Optimize Mobile Phase pH

The pH of the mobile phase is a critical factor influencing the peak shape of ionizable compounds like Cephapirin.[4][5] Cephapirin has two known pKa values: approximately 2.74 for the carboxylic acid group and 5.13 for the pyridinium (B92312) ring. Operating near these pKa values can lead to inconsistent ionization and peak tailing.[5][6]

  • Recommendation: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values. For Cephapirin, a low pH (around 2.5-3.0) is often effective. At this pH, the carboxylic acid group is protonated (neutral), and the residual silanol (B1196071) groups on the silica-based column are also protonated, minimizing secondary ionic interactions that cause tailing.[3][7]

Expected Impact of Mobile Phase pH on Cephapirin Peak Asymmetry:

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
~2.5 - 3.01.0 - 1.3 (Symmetrical)Suppresses ionization of both silanol groups on the stationary phase and the carboxylic acid moiety of Cephapirin, minimizing secondary interactions.
~4.0 - 5.0> 1.5 (Tailing)The mobile phase pH is close to the pKa of the pyridinium ring, leading to mixed ionization states.
~7.0> 1.8 (Significant Tailing)Silanol groups are ionized (negatively charged), leading to strong ionic interactions with the positively charged pyridinium ring of Cephapirin.[3]

Step 2: Assess Buffer Concentration and Type

Insufficient buffer concentration can lead to localized pH shifts on the column, causing peak tailing.[8]

  • Recommendation: Ensure your buffer concentration is between 20-50 mM. If you are using a low buffer concentration, consider increasing it. Phosphate and acetate (B1210297) buffers are commonly used. For mass spectrometry compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are preferred.[9]

Expected Impact of Buffer Concentration on Cephapirin Peak Asymmetry:

Buffer ConcentrationExpected Tailing Factor (Tf)Rationale
< 10 mM> 1.5 (Potential Tailing)Insufficient buffering capacity to maintain a consistent pH across the column.[8]
20 - 50 mM1.0 - 1.3 (Improved Symmetry)Adequate buffering maintains a stable pH and can help mask some residual silanol activity.[9]

Step 3: Consider Mobile Phase Additives

Mobile phase additives can be used to mask active silanol sites on the stationary phase.

  • Recommendation: For basic compounds that exhibit tailing, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape.[10] However, be aware that TEA can be difficult to remove from the column and may not be suitable for all applications, especially LC-MS.[11] Ionic liquids have also been explored as alternatives to TEA.[12]

Step 4: Evaluate the HPLC Column

The column itself can be a major contributor to peak tailing.

  • Column Age and Contamination: An old or contaminated column can lose its efficiency and lead to poor peak shapes. Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced.

  • Column Chemistry: Not all C18 columns are the same. Columns with high-purity silica (B1680970) and effective end-capping are less prone to silanol interactions. Consider using a column with a different chemistry, such as a polar-embedded or a charged surface hybrid (CSH) column, which are designed to provide better peak shapes for basic compounds.[7]

  • Column Voids: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and running a standard. If the peak shape improves, a void is likely the cause.

Step 5: Check for Sample Overload

Injecting too much sample can saturate the column and lead to peak tailing.

  • Recommendation: Try diluting your sample and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Optimal Peak Shape

This protocol describes the preparation of a mobile phase at a low pH, which is generally effective for minimizing Cephapirin peak tailing.

  • Aqueous Phase Preparation:

    • To 900 mL of HPLC-grade water, add 1.0 mL of phosphoric acid (85%).

    • Adjust the pH to 2.8 with a 1 M sodium hydroxide (B78521) solution while stirring.

    • Bring the final volume to 1 L with HPLC-grade water.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Composition:

    • Prepare the mobile phase by mixing the prepared aqueous buffer and acetonitrile (B52724) in the desired ratio (e.g., 70:30 v/v).

    • Degas the mobile phase by sonication or helium sparging before use.

Protocol 2: Column Flushing and Regeneration

This protocol can be used to attempt to restore the performance of a column that is showing peak tailing due to contamination.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of HPLC-grade water.

  • Flush with 20-30 column volumes of isopropanol.

  • Flush with 20-30 column volumes of hexane (B92381) (for reversed-phase columns).

  • Flush again with 20-30 column volumes of isopropanol.

  • Flush with 20-30 column volumes of the mobile phase without the buffer.

  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before use.

Frequently Asked Questions (FAQs)

Q1: What is the ideal tailing factor for the Cephapirin peak?

A tailing factor (Tf) close to 1.0 is ideal, indicating a symmetrical peak. In practice, a Tf value between 0.9 and 1.5 is generally considered acceptable for most applications. Values above 2.0 often indicate a significant problem that needs to be addressed.

Q2: Can the organic modifier in the mobile phase affect peak tailing?

Yes, the choice and proportion of the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile is generally preferred as it often provides better peak shapes and lower backpressure.

Q3: My peak tailing issue appeared suddenly. What should I check first?

If peak tailing appears suddenly, it is often related to a change in the system. Check for:

  • Leaks in the system.

  • A newly introduced bubble in the pump or detector.

  • A change in the mobile phase preparation (e.g., incorrect pH).

  • A potential void in the column due to a pressure surge.

Q4: Can the sample solvent cause peak tailing?

Yes, if the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including tailing or fronting. It is always best to dissolve the sample in the initial mobile phase if possible.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow and the chemical interactions leading to peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.5) check_ph Step 1: Evaluate Mobile Phase pH Is pH near pKa (2.74 or 5.13)? start->check_ph adjust_ph Adjust pH to ~2.5-3.0 check_ph->adjust_ph Yes check_buffer Step 2: Check Buffer Concentration Is it < 20 mM? check_ph->check_buffer No resolved Peak Shape Improved (Tf < 1.5) adjust_ph->resolved increase_buffer Increase Buffer Conc. to 20-50 mM check_buffer->increase_buffer Yes check_column Step 3: Evaluate Column Is it old, contaminated, or has a void? check_buffer->check_column No increase_buffer->resolved flush_replace_column Flush or Replace Column check_column->flush_replace_column Yes check_overload Step 4: Check for Sample Overload Is the concentration too high? check_column->check_overload No flush_replace_column->resolved dilute_sample Dilute Sample check_overload->dilute_sample Yes check_overload->resolved No dilute_sample->resolved

Caption: A logical workflow for troubleshooting Cephapirin peak tailing.

Chemical_Interactions cluster_stationary_phase Silica Stationary Phase (C18) cluster_mobile_phase Mobile Phase cluster_interactions Interactions Leading to Tailing StationaryPhase C18 Chains Residual Silanol Groups (-Si-OH) IonizedSilanol Ionized Silanol (-Si-O⁻) StationaryPhase:f1->IonizedSilanol At mid-pH Cephapirin Cephapirin Molecule ProtonatedCephapirin Protonated Cephapirin (Positively Charged) Cephapirin->ProtonatedCephapirin At mid-pH Proton H+ SecondaryInteraction Secondary Ionic Interaction (Causes Tailing) IonizedSilanol->SecondaryInteraction ProtonatedCephapirin->StationaryPhase:f0 Primary Hydrophobic Interaction ProtonatedCephapirin->SecondaryInteraction SecondaryInteraction->ProtonatedCephapirin Strong Adsorption

Caption: Chemical interactions causing Cephapirin peak tailing.

References

Technical Support Center: Optimizing Cephapirin Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for Cephapirin susceptibility testing. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during Cephapirin susceptibility testing, with a focus on incubation time.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Question: My MIC results for Cephapirin are highly variable between experimental runs. What could be the cause?

Answer: Inconsistent MIC values can stem from several factors. Here is a breakdown of common causes and their solutions:

  • Inoculum Density: The concentration of the bacterial suspension is a critical parameter. An inoculum that is too dense can lead to smaller zones of inhibition in disk diffusion or falsely elevated MICs in broth microdilution. Conversely, an overly diluted inoculum can result in larger zones or lower MICs.

    • Solution: Always standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1] Use a spectrophotometer to verify the turbidity.

  • Incubation Time: Deviations from the recommended incubation time can significantly impact results.

    • Shorter Incubation: Insufficient incubation may not allow for sufficient bacterial growth, potentially leading to smaller zones of inhibition or falsely low MICs.

    • Longer Incubation: Extended incubation can lead to the degradation of the antibiotic, satellite colony formation, or the emergence of resistant subpopulations, resulting in smaller inhibition zones or falsely high MICs.[2]

    • Solution: For non-fastidious bacteria, adhere to a standard incubation time of 16-20 hours at 35°C.[1][3] For certain rapid testing protocols, shorter incubation times of 4-8 hours may be validated, but require specific breakpoints.[4][5]

  • Incubation Temperature: Maintaining a stable and accurate temperature is crucial. Temperatures below 35°C can slow bacterial growth, leading to larger inhibition zones.[6]

    • Solution: Ensure your incubator is calibrated and maintains a constant temperature of 35 ± 1°C.[7]

  • Media Composition: The type and quality of the growth medium can influence the activity of Cephapirin.

    • Solution: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (B569324) (MHA) as recommended by CLSI and EUCAST guidelines to ensure lot-to-lot consistency.[1]

Issue 2: No Zone of Inhibition or Growth in All Wells

Question: I am not observing any zone of inhibition in my disk diffusion assay, or I see growth in all wells of my broth microdilution plate, even at the highest Cephapirin concentrations. What should I do?

Answer: This issue can be indicative of a few problems:

  • Antibiotic Potency: The Cephapirin stock solution or disks may have lost potency.

    • Solution: Prepare fresh Cephapirin stock solutions and store them at the recommended temperature (typically -20°C or colder) in small aliquots to minimize freeze-thaw cycles.[1] Always check the expiration date of commercial disks and store them under appropriate conditions.

  • Resistant Strain: The bacterial isolate being tested may be resistant to Cephapirin.

    • Solution: Confirm the identity of your bacterial strain. It is also advisable to include a known susceptible quality control (QC) strain in your experiments to validate the assay's performance.

  • Heavy Inoculum: An excessively dense inoculum can overwhelm the antibiotic, leading to unrestricted growth.

    • Solution: Re-standardize your inoculum to a 0.5 McFarland standard.[1]

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for Cephapirin susceptibility testing?

A1: For standard disk diffusion and broth microdilution methods with non-fastidious organisms, the recommended incubation time is 16 to 20 hours at 35°C.[1][3] Some guidelines may specify 16 to 18 hours for disk diffusion.[3][8]

Q2: Can I shorten the incubation time to get faster results?

A2: While standard protocols require 16-20 hours, rapid antimicrobial susceptibility testing (RAST) methods with shorter incubation times (e.g., 4, 6, or 8 hours) are being developed and validated by organizations like EUCAST, particularly for critical samples like positive blood cultures.[4][5] However, these rapid methods require the use of specifically validated breakpoints and are not universally applicable to all organism-drug combinations. Using standard breakpoints with shorter incubation times can lead to inaccurate results.[4]

Q3: What is the impact of extending the incubation time beyond 24 hours?

A3: Extending the incubation time is generally not recommended as it can lead to several issues, including:

  • Degradation of Cephapirin, which can result in smaller zones of inhibition or the appearance of growth at higher concentrations.[2]

  • The emergence of resistant mutants or satellite colonies within the zone of inhibition.

  • Overgrowth of the bacterial lawn, making accurate measurement of zone diameters difficult.

Q4: Do I need to adjust the incubation time for different types of bacteria?

A4: Yes, fastidious organisms may require longer incubation times. For example, Haemophilus spp. and Neisseria spp. may require 16 to 18 hours and 20 to 24 hours, respectively.[8] Always refer to the specific guidelines from CLSI or EUCAST for the organism you are testing.

Q5: How often should I perform quality control for my susceptibility tests?

A5: Quality control (QC) testing with known reference strains should be performed concurrently with your experimental samples.[3] This ensures that the media, antibiotic disks/solutions, and incubation conditions are optimal and that the results are reliable.

Data Presentation

Table 1: Potential Impact of Incubation Time on Cephapirin MIC Results

Incubation TimePotential ObservationRationale
< 16 hours Falsely low MIC (appears more susceptible)Insufficient time for bacterial growth to reach a detectable level in the presence of the antibiotic.
16-20 hours Optimal and expected MIC value Standardized time frame allowing for reliable bacterial growth and antibiotic action.[1][3]
> 24 hours Falsely high MIC (appears more resistant)Potential for antibiotic degradation, allowing for bacterial growth at higher concentrations.[2] Emergence of resistant subpopulations is also possible.

Experimental Protocols

Protocol 1: Broth Microdilution for Cephapirin MIC Determination

  • Prepare Inoculum: Select 3-5 well-isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]

  • Dilute Inoculum: Dilute the standardized suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]

  • Prepare Cephapirin Dilutions: Create a series of twofold dilutions of Cephapirin in CAMHB in a 96-well microtiter plate.

  • Inoculate Plate: Transfer 50 µL of the diluted bacterial inoculum to each well containing the Cephapirin dilutions, resulting in a final volume of 100 µL. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).[1]

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.[1][3]

  • Read MIC: Following incubation, the MIC is determined as the lowest concentration of Cephapirin that shows no visible bacterial growth.[1]

Protocol 2: Disk Diffusion for Cephapirin Susceptibility Testing

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension standardized to a 0.5 McFarland standard.[9]

  • Inoculate Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]

  • Apply Antibiotic Disk: Using sterile forceps, place a Cephapirin-impregnated disk onto the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[3][8]

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter.[3]

  • Interpret Results: Compare the measured zone diameter to the interpretive criteria provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to Cephapirin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results start Start isolate Isolate Colonies start->isolate mcfarland 0.5 McFarland Standardization isolate->mcfarland dilute Dilute Inoculum (for MIC) mcfarland->dilute disk_plate Inoculate Agar Plate mcfarland->disk_plate mic_plate Inoculate MIC Plate dilute->mic_plate incubate_mic Incubate 16-20h at 35°C mic_plate->incubate_mic apply_disk Apply Cephapirin Disk disk_plate->apply_disk incubate_disk Incubate 16-18h at 35°C apply_disk->incubate_disk read_mic Read MIC incubate_mic->read_mic measure_zone Measure Zone of Inhibition incubate_disk->measure_zone interpret Interpret Results read_mic->interpret measure_zone->interpret end End interpret->end

Caption: Workflow for Cephapirin Susceptibility Testing.

troubleshooting_logic start Inconsistent MIC Results? inoculum Check Inoculum Density (0.5 McFarland) start->inoculum Yes resolve Problem Resolved start->resolve No incubation_time Verify Incubation Time (16-20h) inoculum->incubation_time temperature Confirm Incubation Temp (35°C) incubation_time->temperature media Use Cation-Adjusted Mueller-Hinton Media temperature->media antibiotic_potency Check Antibiotic Potency media->antibiotic_potency qc_strain Run QC Strain antibiotic_potency->qc_strain qc_strain->resolve

Caption: Troubleshooting Logic for Inconsistent MIC Results.

References

Validation & Comparative

A Comparative Guide to HPLC-UV and UPLC-MS/MS Methods for the Analysis of Cephapirin in Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of antibiotic residues, such as Cephapirin (B1668819), in milk is a significant concern for public health and the dairy industry. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and regulatory compliance. This guide provides a detailed comparison of two common analytical techniques for Cephapirin quantification in milk: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.

Method Comparison: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS for Cephapirin analysis in milk depends on several factors, including the required sensitivity, selectivity, and the nature of the study (e.g., routine monitoring vs. confirmatory analysis). While HPLC-UV is a robust and cost-effective technique suitable for routine screening, UPLC-MS/MS offers superior sensitivity and specificity, making it the preferred method for confirmatory analysis and detection of trace-level residues.

Performance Characteristics

The following table summarizes the key performance parameters of validated HPLC-UV and UPLC-MS/MS methods for the determination of Cephapirin in milk.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Limit of Detection (LOD) ~10 µg/kg[1]0.32 µg/L (in urine)[2]
Limit of Quantification (LOQ) 20 ng/mL[3]0.4 - 0.96 µg/L[2][4]
Linearity Range Not explicitly stated0.4 - 1.5 ppb[4]
Mean Recovery 79 - 87%[3]>80%[2]
Precision (RSD%) Not explicitly stated<10% (intra- and inter-day variation)[2]
Selectivity ModerateHigh
Analysis Time LongerShorter

Experimental Protocols

Detailed methodologies for both HPLC-UV and UPLC-MS/MS are provided below. These protocols are based on established and validated methods.[2][5]

HPLC-UV Method Protocol

This protocol outlines a method for the extraction and quantification of Cephapirin from raw bovine milk using solid-phase extraction (SPE) followed by HPLC-UV analysis.[3][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Deproteination: To 10 mL of raw milk, add 20 mL of acetonitrile (B52724). Vortex for 1 minute to precipitate proteins.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.[5]

  • Extraction: Decant the supernatant into a clean tube.[5]

  • Solvent Evaporation: Evaporate the acetonitrile from the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an appropriate volume of mobile phase.

  • SPE Cleanup: Condition a C18 SPE cartridge. Load the reconstituted sample onto the cartridge, wash with water, and elute the analyte with acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2. HPLC-UV Conditions

  • Column: Ultrasphere-ODS or equivalent C18 column.

  • Mobile Phase: A gradient elution with an ion-pair mobile phase is typically used.

  • Detection: UV absorbance at 290 nm.[3]

UPLC-MS/MS Method Protocol

This protocol describes a sensitive and robust method for the quantification of Cephapirin in milk using UPLC-MS/MS.[2][6]

1. Sample Preparation

  • Extraction: Mix 1 mL of milk with a phosphate (B84403) buffer (pH 8.5) and methanol.[2][7]

  • Solid-Phase Extraction (SPE) Cleanup: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge for sample cleanup.[7]

  • Elution and Reconstitution: Elute the analyte, dry the eluate under nitrogen, and reconstitute the residue in the mobile phase.[7]

2. UPLC-MS/MS Conditions

  • Column: Acquity UPLC BEH Shield RP18 or equivalent.[7]

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.[2]

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the HPLC-UV and UPLC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Milk Sample deproteination Deproteination (Acetonitrile) start->deproteination centrifugation Centrifugation deproteination->centrifugation extraction Supernatant Extraction centrifugation->extraction evaporation1 Solvent Evaporation extraction->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe SPE Cleanup (C18 Cartridge) reconstitution1->spe evaporation2 Eluate Evaporation spe->evaporation2 reconstitution2 Final Reconstitution evaporation2->reconstitution2 hplc HPLC Separation reconstitution2->hplc uv UV Detection (290 nm) hplc->uv

Caption: Experimental workflow for HPLC-UV analysis of Cephapirin in milk.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Milk Sample extraction Extraction (Buffer & Methanol) start->extraction spe SPE Cleanup (HLB Cartridge) extraction->spe elution Elution spe->elution drying Drying (Nitrogen) elution->drying reconstitution Reconstitution drying->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms

Caption: Experimental workflow for UPLC-MS/MS analysis of Cephapirin in milk.

Conclusion

Both HPLC-UV and UPLC-MS/MS are valuable techniques for the determination of Cephapirin in milk. The HPLC-UV method provides a reliable and accessible option for routine analysis. However, for applications requiring higher sensitivity, specificity, and confirmatory data, the UPLC-MS/MS method is demonstrably superior. The detailed protocols and performance data presented in this guide will aid researchers in selecting and implementing the most suitable method for their specific analytical challenges in monitoring Cephapirin residues in milk.

References

In Vitro Efficacy of Cephapirin versus Penicillin Against Streptococcus Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the antimicrobial activity of Cephapirin and Penicillin against various Streptococcus species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two important beta-lactam antibiotics.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cephapirin and Penicillin against key Streptococcus species. The data has been compiled from multiple in vitro studies.

Table 1: Comparative MIC Data for Cephapirin and Penicillin against Streptococcus Species from Bovine Mastitis

Streptococcus SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. agalactactiaeCephapirin0.120.12≤0.06 – 0.25
Penicillin0.060.12≤0.06 – 0.12
S. dysgalactiaeCephapirin0.120.12≤0.06 – 0.12
Penicillin≤0.060.06≤0.06 – 0.12
S. uberisCephapirin0.250.5≤0.06 – 1
Penicillin0.120.25≤0.06 – 0.5

Table 2: MIC Data for Penicillin against Various Streptococcus Species

Streptococcus SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
S. pyogenesPenicillin≤0.0150.03≤0.015 – 0.25
Viridans group streptococciPenicillin0.0610.015 – 8
S. pneumoniae (Penicillin-susceptible)Penicillin≤0.03≤0.03≤0.03 – 0.06
S. pneumoniae (Penicillin-intermediate)Penicillin0.250.50.12 – 1
S. pneumoniae (Penicillin-resistant)Penicillin24≥2

Note: Direct comparative in vitro data for Cephapirin against S. pyogenes, viridans group streptococci, and S. pneumoniae* is limited in the reviewed literature. The activity of Cephapirin is generally considered to be similar to other first-generation cephalosporins.*

Experimental Protocols

The data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, namely broth microdilution and Kirby-Bauer disk diffusion, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation:

    • Pure colonies of the Streptococcus species are selected from an 18-24 hour culture on a suitable agar (B569324) plate (e.g., blood agar).

    • A suspension of the colonies is made in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Preparation:

    • Stock solutions of Cephapirin and Penicillin are prepared.

    • Serial two-fold dilutions of the antibiotics are made in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like streptococci, the broth is often supplemented with 2-5% lysed horse blood.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 20-24 hours in ambient air. For some streptococci, incubation in an atmosphere of 5% CO₂ may be required.

  • Result Interpretation:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Inoculation:

    • A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.

    • The swab is used to streak the entire surface of a Mueller-Hinton agar plate (supplemented with 5% sheep blood for streptococci) to ensure confluent growth.

  • Application of Antibiotic Disks:

    • Disks containing a specified concentration of Cephapirin or Penicillin are dispensed onto the surface of the inoculated agar plate.

    • The disks are gently pressed down to ensure complete contact with the agar.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 20-24 hours.

  • Result Interpretation:

    • The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

    • The measured zone diameters are interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.

Visualized Workflows

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_results Results start Start isolate Isolate Pure Streptococcus Colonies start->isolate prepare_inoculum Prepare Inoculum (0.5 McFarland) isolate->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate prepare_abx Prepare Serial Dilutions of Cephapirin & Penicillin prepare_abx->inoculate incubate Incubate (35°C, 20-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

KirbyBauerWorkflow cluster_prep Preparation cluster_testing Testing cluster_results Results start Start isolate Isolate Pure Streptococcus Colonies start->isolate prepare_inoculum Prepare Inoculum (0.5 McFarland) isolate->prepare_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prepare_inoculum->inoculate_plate apply_disks Apply Cephapirin & Penicillin Disks inoculate_plate->apply_disks incubate Incubate (35°C, 20-24h) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S, I, R) measure_zones->interpret end End interpret->end

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Evaluating the efficacy of Cephapirin against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cephapirin's efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), contrasted with alternative anti-MRSA agents. Experimental data, detailed methodologies, and mechanistic insights are presented to inform future research and development efforts.

Cephapirin, a first-generation cephalosporin, has historically been effective against susceptible strains of Staphylococcus aureus. However, the emergence and global spread of MRSA have rendered many early-generation β-lactam antibiotics, including Cephapirin, largely ineffective for treating these formidable infections. This guide synthesizes the available evidence to evaluate the limited to non-existent efficacy of Cephapirin against MRSA and compares it with antibiotics that demonstrate clinical utility.

In Vitro Efficacy: A Clear Divide

The in vitro susceptibility of MRSA to Cephapirin is exceedingly low. While comprehensive datasets for Cephapirin against large panels of MRSA isolates are scarce in recent literature due to its known lack of efficacy, data from other first-generation cephalosporins, such as cefazolin (B47455) and cephalothin (B1668815), serve as a strong proxy. These antibiotics are structurally and mechanistically similar to Cephapirin.

A study evaluating 1,239 MRSA isolates reported cefazolin Minimum Inhibitory Concentration (MIC) values at which 50% (MIC₅₀) and 90% (MIC₉₀) of isolates were inhibited to be 64 mg/L and 256 mg/L, respectively.[1] Another study on community-associated MRSA found that cephalothin MICs ranged from 0.75 to 96 mg/L.[2] These high MIC values are well above the achievable systemic concentrations of these drugs, indicating clinical resistance.

In stark contrast, newer generation cephalosporins and other antibiotic classes demonstrate potent in vitro activity against MRSA.

Antibiotic ClassAntibioticMRSA MIC₅₀ (mg/L)MRSA MIC₉₀ (mg/L)Reference
First-Generation Cephalosporin Cefazolin (surrogate for Cephapirin)64256[1]
First-Generation Cephalosporin Cephalothin->32[2]
Fifth-Generation Cephalosporin Ceftaroline0.250.5[3]
Glycopeptide Vancomycin11
Oxazolidinone Linezolid12
Lipopeptide Daptomycin0.250.5

Note: The data for Cefazolin and Cephalothin are used as representative for first-generation cephalosporins like Cephapirin due to limited recent data on Cephapirin itself against MRSA. The expected MIC values for Cephapirin against MRSA would be in a similarly high and clinically resistant range.

Mechanism of MRSA Resistance to Cephapirin

The primary mechanism of resistance in MRSA to β-lactam antibiotics, including Cephapirin, is the acquisition of the mecA gene. This gene encodes for a modified penicillin-binding protein, PBP2a.

cluster_0 Staphylococcus aureus (MSSA) cluster_1 Methicillin-Resistant Staphylococcus aureus (MRSA) Cephapirin Cephapirin PBPs Penicillin-Binding Proteins (PBPs) Cephapirin->PBPs Binds to and inhibits Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Cephapirin_MRSA Cephapirin PBP2a Penicillin-Binding Protein 2a (PBP2a) Cephapirin_MRSA->PBP2a Low binding affinity Cell_Wall_Synthesis_MRSA Peptidoglycan Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis_MRSA Catalyzes (uninhibited) mecA_gene mecA gene mecA_gene->PBP2a Encodes Bacterial_Survival Bacterial Survival Cell_Wall_Synthesis_MRSA->Bacterial_Survival

MRSA Resistance to Cephapirin.

In methicillin-susceptible S. aureus (MSSA), Cephapirin effectively binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition leads to a compromised cell wall and subsequent cell lysis. However, in MRSA, the presence of PBP2a, which has a very low affinity for most β-lactam antibiotics, allows the bacterium to continue synthesizing its cell wall even in the presence of Cephapirin, leading to resistance.

The Advent of Anti-MRSA Cephalosporins

Recognizing the limitations of earlier generations, scientists developed fifth-generation cephalosporins, such as Ceftaroline, with a modified structure that allows for high-affinity binding to PBP2a. This enables them to effectively inhibit cell wall synthesis in MRSA.

cluster_0 MRSA Cell Ceftaroline Ceftaroline PBP2a_Ceftaroline Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a_Ceftaroline High-affinity binding and inhibition Cell_Wall_Synthesis_Inhibited Inhibited Peptidoglycan Cell Wall Synthesis PBP2a_Ceftaroline->Cell_Wall_Synthesis_Inhibited Inhibition of Cell_Lysis_MRSA Cell Lysis Cell_Wall_Synthesis_Inhibited->Cell_Lysis_MRSA Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Cephapirin in microtiter plate wells Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC: lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End Start Start Prepare_Lawn Prepare a lawn of the MRSA isolate on a Mueller-Hinton agar (B569324) plate Start->Prepare_Lawn Place_Disks Place antibiotic-impregnated disks (including Cephapirin) on the agar surface Prepare_Lawn->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on CLSI/EUCAST breakpoints Measure_Zones->Interpret_Results End End Interpret_Results->End

References

Comparative Pharmacokinetics of Cephapirin Across Various Animal Species: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of an antibiotic across different species is fundamental for effective and safe therapeutic application. This guide provides a detailed comparative analysis of the pharmacokinetics of Cephapirin (B1668819), a first-generation cephalosporin (B10832234) antibiotic, in several animal species. The data presented herein is compiled from various studies and is intended to serve as a valuable resource for further research and development.

Cephapirin is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This guide summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and area under the plasma concentration-time curve (AUC), providing a comparative overview of its behavior in different biological systems.

Quantitative Pharmacokinetic Parameters of Cephapirin

The following tables summarize the key pharmacokinetic parameters of Cephapirin in various animal species. It is important to note that direct pharmacokinetic data for Cephapirin in sheep, pigs, and cats is limited in the available literature. Therefore, data for other first-generation cephalosporins have been included for these species to provide a comparative context, and this is clearly indicated.

Table 1: Pharmacokinetic Parameters of Cephapirin Following Intramuscular (IM) Administration

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Bioavailability (%)Reference
Cattle (Calves)106.330.330.60--[1]
Goats300 mg (intramammary)0.0737.066.981.06 (AUClast)-[2]
Horses (Mares)2010.18-3.82 (IV)-67.89[3]
Dogs------[4][5]
Mice------[4][5]
Rats------[4][5]

Note: Data for dogs, mice, and rats from the comparative study did not have specific values in the provided search results. The goat study involved intramammary administration, which affects pharmacokinetic parameters differently than systemic administration. The half-life for mares is reported after intravenous administration.

Table 2: Pharmacokinetic Parameters of Other First-Generation Cephalosporins in Selected Species

SpeciesDrugDose (mg/kg)RouteCmax (µg/mL)Tmax (h)t1/2 (h)AUC (µg·h/mL)Reference
CatsCefazolin (B47455)20IV134.80-1.18-[6]

Disclaimer: The data presented in Table 2 is for a different, albeit related, first-generation cephalosporin and should be interpreted with caution when comparing to Cephapirin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

Study in Lactating Dairy Cows
  • Animal Model: Six lactating dairy cows.[7]

  • Drug Administration: 10 mg/kg of sodium cephapirin was administered intramuscularly at 8-hour intervals for four consecutive doses.[7]

  • Sample Collection: Blood, milk (normal and mastitic), urine, and endometrial tissue samples were collected at various time points.[7]

  • Analytical Method: Cephapirin concentrations were determined using a microbiological assay or high-performance liquid chromatography (HPLC).

Study in Goats
  • Animal Model: Twenty-four healthy, lactating does.[2]

  • Drug Administration: A single intramammary infusion of 300 mg of cephapirin benzathine was administered into each half of the udder.[2]

  • Sample Collection: Plasma samples were collected before treatment and for 7 days post-treatment.[2]

  • Analytical Method: Cephapirin concentrations in plasma were analyzed using liquid chromatography with tandem mass spectroscopy (LC-MS/MS). Pharmacokinetic parameters were determined using noncompartmental methods.[2]

Study in Mares
  • Animal Model: Normal mares.[3]

  • Drug Administration: A single intramuscular injection of 20 mg/kg of cephapirin was administered.[3]

  • Sample Collection: Serum samples were collected at various time points.[3]

  • Analytical Method: The serum concentration-time curve was analyzed using a two-compartment open model.[3]

Study in Calves
  • Animal Model: Six calves with suppurative arthritis.[1]

  • Drug Administration: A single intramuscular injection of 10 mg/kg of sodium cephapirin was administered.[1]

  • Sample Collection: Serum and synovial fluid (normal and suppurative) were collected serially over a 24-hour period.[1]

  • Analytical Method: Cephapirin concentrations were measured, and pharmacokinetic parameters were calculated.[1]

Study in Cats (Cefazolin)
  • Animal Model: Nine adult mixed-breed cats.[6]

  • Drug Administration: A single intravenous dose of 20 mg/kg of cefazolin was administered.[6]

  • Sample Collection: Blood samples were collected at various time points.[6]

  • Analytical Method: Cefazolin concentrations in plasma were determined using a validated analytical method, and pharmacokinetic parameters were calculated.[6]

Visualizing Experimental and Metabolic Pathways

To further elucidate the processes involved in Cephapirin pharmacokinetic studies and its metabolic fate, the following diagrams are provided.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution cluster_analysis Sample Analysis & Data Interpretation Animal_Selection Animal Selection (Species, Health Status) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Drug_Admin Drug Administration (Dose, Route) Acclimatization->Drug_Admin Sample_Collection Sample Collection (Blood, Urine, etc.) at Timed Intervals Drug_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Analytical_Method Analytical Method (e.g., HPLC, LC-MS/MS) Sample_Processing->Analytical_Method PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, t1/2, AUC) Analytical_Method->PK_Analysis

General experimental workflow for a pharmacokinetic study.

Cephapirin_Metabolism Cephapirin Cephapirin (Active Antibiotic) Metabolism Deacetylation (Primarily in Liver and Kidneys) Cephapirin->Metabolism Metabolic Process Desacetylcephapirin Desacetylcephapirin (Less Active Metabolite) Metabolism->Desacetylcephapirin

Metabolic pathway of Cephapirin to its primary metabolite.

Comparative Discussion

The collected data reveal significant inter-species variations in the pharmacokinetics of Cephapirin. In cattle, after intramuscular administration, Cephapirin is rapidly absorbed and eliminated, with a short half-life of 0.60 hours in calves.[1] This suggests that frequent dosing may be necessary to maintain therapeutic concentrations.

In goats, intramammary administration of a long-acting formulation resulted in a much longer apparent half-life of 6.98 hours, which is expected from a depot formulation designed for sustained release.[2] The low plasma Cmax following intramammary infusion indicates limited systemic absorption from the udder.

The study in mares showed a bioavailability of 67.89% after intramuscular injection, indicating good absorption from the injection site.[3] The reported intravenous half-life of 3.82 hours is longer than that observed in calves, suggesting slower elimination in horses.

While specific data for Cephapirin in cats is lacking, the pharmacokinetics of cefazolin, another first-generation cephalosporin, show rapid elimination with a half-life of 1.18 hours after intravenous administration.[6] This suggests that first-generation cephalosporins, in general, may have a short duration of action in this species.

The metabolism of Cephapirin to its less active metabolite, desacetylcephapirin, is a crucial aspect of its disposition.[4][5] The extent of this conversion can vary between species and may influence the overall efficacy and duration of action of the drug.

Conclusion

This guide provides a comparative overview of the pharmacokinetics of Cephapirin in various animal species, highlighting the significant differences in its absorption, distribution, metabolism, and excretion. The presented data and experimental protocols offer a valuable starting point for researchers and drug development professionals. However, the lack of comprehensive data for some species, particularly sheep, pigs, and cats, underscores the need for further research to establish the complete pharmacokinetic profile of Cephapirin across a broader range of animals. Such studies are essential for optimizing dosage regimens and ensuring the safe and effective use of this important antibiotic in veterinary medicine.

References

A Comparative Guide to Microbial Inhibition Assays and UPLC-MS/MS for Cephapirin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of traditional microbial inhibition assays and modern chromatographic techniques for the detection and quantification of Cephapirin. Cephapirin, a first-generation cephalosporin (B10832234) antibiotic, is extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. Consequently, the monitoring of its residues in food products such as milk is imperative to mitigate the risks of allergic reactions in consumers and to combat the rise of antibiotic resistance. This document outlines the performance characteristics, experimental protocols, and underlying principles of both microbial inhibition assays and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to assist researchers in selecting the most appropriate method for their analytical needs.

Performance Data at a Glance

The selection of an analytical method is often guided by a trade-off between performance, cost, and throughput. The following tables provide a summary of the key performance indicators for both microbial inhibition assays and UPLC-MS/MS in the context of Cephapirin detection.

Table 1: A Comparative Overview of Cephapirin Detection Methodologies

ParameterMicrobial Inhibition Assay (Agar Diffusion)UPLC-MS/MS
Principle Measures the inhibition of microbial growth by the antibiotic.Separates the analyte based on its physicochemical properties followed by detection based on its mass-to-charge ratio.
Specificity May be prone to interference from other antimicrobial substances present in the sample.Exhibits high specificity due to the unique molecular fragmentation patterns of the target analyte.
Sensitivity Generally possesses lower sensitivity compared to chromatographic methods.Demonstrates high sensitivity, enabling low limits of detection and quantification.
Quantification Provides semi-quantitative results based on the size of the inhibition zone or quantitative data through Minimum Inhibitory Concentration (MIC) determination.Offers precise and accurate quantification over a wide dynamic range.
Sample Throughput Can be adapted for high-throughput qualitative screening.Moderate throughput, contingent on the chromatographic run time.
Cost Relatively low cost for consumables and equipment.High initial investment for instrumentation and ongoing maintenance expenses.
Expertise Required Requires fundamental microbiological laboratory skills.Demands specialized knowledge in analytical chemistry and mass spectrometry.

Table 2: Quantitative Performance Metrics for Cephapirin Detection

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate
UPLC-MS/MS Bovine Feces-4.02 µg/kg>60%[1]
UPLC-MS/MS Bovine Urine-0.96 µg/L>80%[1]
UPLC-MS/MS Reactor Rinse Solution0.15 ppb (µg/L)0.4 ppb (µg/L)80-120%[2]
Microbial Inhibition Assay (MIC) Staphylococcus aureusNot ApplicableMIC90: 0.25 µg/mLNot Applicable[3]
Microbial Inhibition Assay (MIC) Coagulase-negative staphylococciNot ApplicableMIC90: 0.12 µg/mLNot Applicable[3]

Detailed Experimental Protocols

Microbial Inhibition Assay: Agar (B569324) Diffusion Method for Cephapirin

This protocol outlines a generalized agar diffusion method suitable for first-generation cephalosporins, which can be adapted and validated for Cephapirin analysis.

a. Materials:

  • Mueller-Hinton Agar (MHA)

  • A susceptible test organism (e.g., Staphylococcus aureus ATCC 25923)

  • Cephapirin analytical standard

  • Sterile 0.9% saline or Tryptic Soy Broth (TSB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile 6 mm filter paper discs

  • A controlled environment incubator (35 ± 2°C)

  • Calipers or a ruler for measurement

b. Procedure:

  • Inoculum Preparation: Aseptically transfer 3-5 well-isolated colonies of the test organism into a tube containing sterile saline or TSB. Vortex the suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Plate Inoculation: Within 15 minutes of standardization, immerse a sterile cotton swab in the inoculum. Remove excess fluid by pressing the swab against the inner wall of the tube. Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure a uniform lawn of bacterial growth.

  • Disc Preparation: Prepare a series of Cephapirin standard solutions of known concentrations. Aseptically impregnate sterile filter paper discs with these solutions and allow them to air dry under sterile conditions.

  • Disc Application: Using sterile forceps, carefully place the Cephapirin-impregnated discs onto the surface of the inoculated MHA plate. Ensure firm contact between the disc and the agar by gently pressing down.

  • Incubation: Invert the plates and place them in an incubator at 35 ± 2°C for 16-20 hours.

  • Data Interpretation: Following incubation, measure the diameter of the zone of growth inhibition around each disc in millimeters. The diameter of the inhibition zone is inversely proportional to the minimum inhibitory concentration of the antibiotic for the test organism.

UPLC-MS/MS Method for Cephapirin Detection in Bovine Milk

This protocol is based on a validated method for the sensitive and specific quantification of Cephapirin in bovine milk.

a. Materials:

  • UPLC-MS/MS system equipped with a triple quadrupole mass spectrometer

  • A C18 reversed-phase analytical column

  • LC-MS grade acetonitrile, methanol (B129727), and formic acid

  • Ultrapure water

  • Cephapirin analytical standard

  • Bovine milk samples for analysis

  • A refrigerated centrifuge and appropriate centrifuge tubes

  • Solid-phase extraction (SPE) cartridges

b. Sample Preparation:

  • Protein Precipitation: To 1 mL of the milk sample, add 2 mL of acetonitrile. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant obtained from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering matrix components.

    • Elute the retained Cephapirin from the cartridge using 3 mL of methanol.

  • Final Concentration: Evaporate the methanolic eluate to dryness using a gentle stream of nitrogen gas. Reconstitute the dried residue in 1 mL of the initial mobile phase composition.

c. UPLC-MS/MS Analysis:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Chromatographic Separation: Employ a suitable gradient elution program to achieve chromatographic separation of Cephapirin from any remaining matrix components.

  • Injection Volume: 5-10 µL

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Cephapirin using Multiple Reaction Monitoring (MRM) for accurate and sensitive quantification.

Visual Representations of Methodologies

The following diagrams illustrate the experimental workflow of the microbial inhibition assay and a comparative overview of the two detection methods.

Microbial_Inhibition_Assay_Workflow Microbial Inhibition Assay Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results Analysis Inoculum Bacterial Inoculum Preparation (0.5 McFarland) MHA_Plate MHA Plate Inoculation Inoculum->MHA_Plate Apply_Discs Application of Discs to Plate MHA_Plate->Apply_Discs Discs Cephapirin Disc Preparation Discs->Apply_Discs Incubate Plate Incubation (16-20h at 35°C) Apply_Discs->Incubate Measure_Zones Measurement of Inhibition Zones Incubate->Measure_Zones Interpret Interpretation of Results Measure_Zones->Interpret

Caption: A stepwise workflow of the microbial inhibition assay using the agar diffusion method.

Method_Comparison Comparison of Cephapirin Detection Methods cluster_MIA Microbial Inhibition Assay cluster_LCMS UPLC-MS/MS MIA_Principle Principle: Biological (Growth Inhibition) MIA_Pros Pros: - Cost-Effective - High-Throughput Screening MIA_Principle->MIA_Pros MIA_Cons Cons: - Lower Specificity - Semi-Quantitative Nature MIA_Principle->MIA_Cons LCMS_Principle Principle: Physicochemical (Separation & Mass) LCMS_Pros Pros: - High Specificity & Sensitivity - Accurate Quantification LCMS_Principle->LCMS_Pros LCMS_Cons Cons: - High Initial Cost - Requires Specialized Expertise LCMS_Principle->LCMS_Cons Cephapirin_Detection Cephapirin Detection Cephapirin_Detection->MIA_Principle can be achieved via Cephapirin_Detection->LCMS_Principle can be achieved via

Caption: A comparative overview of the principles, advantages, and disadvantages of the Microbial Inhibition Assay and UPLC-MS/MS for Cephapirin detection.

References

Cephapirin vs. Third-Generation Cephalosporins: A Comparative Analysis for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the first-generation cephalosporin, cephapirin (B1668819), and third-generation cephalosporins in the context of treating gram-negative bacterial infections. The information presented herein is intended to be an objective resource, supported by available experimental data, to aid in research and development.

Executive Summary

Cephapirin, a first-generation cephalosporin, and third-generation cephalosporins both belong to the beta-lactam class of antibiotics and share a common mechanism of action: the inhibition of bacterial cell wall synthesis.[1][2] However, their efficacy against gram-negative bacteria differs significantly. Third-generation cephalosporins were specifically developed to have enhanced activity against a broader spectrum of gram-negative pathogens and exhibit greater stability against beta-lactamases, enzymes that can inactivate many beta-lactam antibiotics.[3][4] Consequently, third-generation cephalosporins are generally more potent against gram-negative bacteria compared to cephapirin. This difference in activity is reflected in their Minimum Inhibitory Concentration (MIC) values, where lower values indicate greater potency.

Comparative Antibacterial Spectrum

The following tables summarize the in vitro activity of cephapirin and representative third-generation cephalosporins (ceftriaxone and cefotaxime) against common gram-negative bacteria. It is important to note that the data presented is compiled from various studies and does not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of Cephapirin against Gram-Negative Bacteria

Gram-Negative BacteriaNumber of StrainsMIC Range (µg/mL)
Escherichia coli1911.02 (Geometric Mean)
Klebsiella spp.1040.70 (Geometric Mean)
Proteus mirabilis-Data not available

Data sourced from a 2021 in vitro study comparing cefotaxime (B1668864) and ceftriaxone (B1232239), which included some comparative data for other cephalosporins.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Third-Generation Cephalosporins against Gram-Negative Bacteria

Gram-Negative BacteriaAntibioticNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliCeftriaxone191---
Cefotaxime191---
Klebsiella spp.Ceftriaxone104---
Cefotaxime104---
Proteus mirabilisCeftriaxone----
Cefotaxime----

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for Ceftriaxone and Cefotaxime sourced from a 2021 comparative study.[3]

A 2012 study reported that the median MIC of ceftriaxone among ESBL-producing organisms was 64 μg/ml.[5] A separate study found that ceftriaxone MICs of ≥2 mcg/mL were detected in 25% of E. coli, Klebsiella pneumoniae, K. oxytoca, or Proteus mirabilis clinical isolates.[6]

Mechanism of Action

Both cephapirin and third-generation cephalosporins are bactericidal agents that disrupt the synthesis of the peptidoglycan layer of bacterial cell walls.[1][2] This is achieved by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[7][8] The inhibition of PBP activity leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall Cross-links InhibitedPBP Inhibited PBPs PBP->InhibitedPBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephalosporin Cephalosporin (Cephapirin or Third-Generation) Cephalosporin->PBP Binds & Inhibits DefectiveCellWall Defective Cell Wall & Cell Lysis InhibitedPBP->DefectiveCellWall Leads to

Mechanism of action of cephalosporins.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Stock solutions of cephapirin and third-generation cephalosporins

  • Sterile diluent (e.g., saline or broth)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

    • Add 50 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of a row.

    • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

cluster_workflow Broth Microdilution MIC Testing Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Workflow for MIC determination.

Conclusion

The available data consistently demonstrate that third-generation cephalosporins possess superior in vitro activity against a broad range of gram-negative bacteria when compared to the first-generation cephalosporin, cephapirin. This enhanced efficacy is a direct result of their molecular structure, which confers greater resistance to the beta-lactamase enzymes often produced by gram-negative organisms. While cephapirin has a role in treating infections caused by susceptible gram-positive and some gram-negative bacteria, third-generation cephalosporins are generally the preferred choice for moderate to severe gram-negative infections. The selection of an appropriate antibiotic should always be guided by local susceptibility patterns and, when possible, patient-specific microbiological data.

References

A comparative study of Cephapirin and ampicillin in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro antibacterial efficacy of Cephapirin and Ampicillin (B1664943), presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the in vitro activities of two prominent beta-lactam antibiotics: Cephapirin, a first-generation cephalosporin (B10832234), and Ampicillin, an aminopenicillin. The following sections present a summary of their mechanisms of action, comparative antibacterial spectrum through Minimum Inhibitory Concentration (MIC) data, and standardized experimental protocols.

Mechanism of Action

Both Cephapirin and Ampicillin are bactericidal antibiotics that disrupt the synthesis of the bacterial cell wall.[1][2][3][4] Their primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][5][6] By inhibiting these proteins, the antibiotics prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][2]

While sharing a common overarching mechanism, differences in their chemical structures, particularly the side chains, influence their spectrum of activity and resistance to beta-lactamases. Cephapirin is known to be more resistant to beta-lactamases produced by staphylococci compared to ampicillin.[5][7]

cluster_antibiotics Beta-Lactam Antibiotics cluster_bacterial_cell Bacterial Cell Cephapirin Cephapirin PBP Penicillin-Binding Proteins (PBPs) Cephapirin->PBP inhibit Ampicillin Ampicillin Ampicillin->PBP inhibit Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall builds CellLysis Cell Lysis CellWall->CellLysis weakened wall leads to

Figure 1: Simplified signaling pathway of Cephapirin and Ampicillin's mechanism of action.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[8][9] The following tables summarize the MIC values for Cephapirin and Ampicillin against various Gram-positive and Gram-negative bacteria.

Table 1: Comparative MIC Data for Cephapirin and Ampicillin Against Gram-Positive Bacteria

BacteriumCephapirin MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus0.25[10][11][12]1 - 15[13]
Coagulase-negative staphylococci0.12[10]Not Widely Reported
Streptococcus dysgalactiaeAll isolates susceptible[12][14]Not Widely Reported
Streptococcus uberisMost isolates susceptible[12][14]Not Widely Reported
Group D streptococciNot Widely Reported1.6 (modal MIC)[15]

Table 2: Comparative MIC Data for Cephapirin and Ampicillin Against Gram-Negative Bacteria

BacteriumCephapirin MIC (µg/mL)Ampicillin MIC (µg/mL)
Escherichia coli8 - >64[11][12][14]Not Widely Reported
Klebsiella pneumoniaeNot Widely ReportedNot Widely Reported
Proteus mirabilisNot Widely ReportedPotently effective[16]

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the in vitro activity of antibiotics.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[17][18][19][20][21][22][23]

Experimental Workflow:

prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Mueller-Hinton Agar (B569324) Plate prep_inoculum->inoculate_plate apply_disks Apply Antibiotic Disks (Cephapirin & Ampicillin) inoculate_plate->apply_disks incubate Incubate at 37°C for 18-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (Susceptible, Intermediate, Resistant) measure_zones->interpret

Figure 2: Experimental workflow for the Kirby-Bauer disk diffusion test.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.[17]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[18]

  • Disk Application: Paper disks impregnated with known concentrations of Cephapirin and Ampicillin are placed on the agar surface.[18]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[20]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[17]

  • Interpretation: The measured zone diameters are compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to each antibiotic.[20]

Broth Microdilution MIC Assay

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.[24][25][26][27][28]

Experimental Workflow:

prepare_dilutions Prepare Serial Dilutions of Antibiotics in Broth add_inoculum Add Standardized Bacterial Inoculum to Each Well prepare_dilutions->add_inoculum incubate_plate Incubate Microtiter Plate at 37°C for 18-24 hours add_inoculum->incubate_plate observe_growth Observe for Visible Bacterial Growth incubate_plate->observe_growth determine_mic Determine MIC (Lowest Concentration with No Growth) observe_growth->determine_mic

Figure 3: Experimental workflow for the broth microdilution MIC assay.

Methodology:

  • Antibiotic Dilution: Serial twofold dilutions of Cephapirin and Ampicillin are prepared in a liquid growth medium in the wells of a microtiter plate.[28]

  • Inoculation: A standardized suspension of the test bacterium is added to each well.[25]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[24]

  • Growth Observation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.[27]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[27]

References

Cephapirin Demonstrates Non-Inferiority in Treating Non-Severe Clinical Mastitis in Dairy Cattle

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals in the veterinary field now have access to comparative data from non-inferiority trials evaluating the efficacy of cephapirin (B1668819) for the treatment of non-severe clinical mastitis in dairy cows. These studies provide valuable insights into the performance of this first-generation cephalosporin (B10832234) against other intramammary antibiotics, supported by detailed experimental data and protocols.

Recent clinical trials have established that cephapirin sodium is non-inferior to several other antibiotic treatments for non-severe clinical mastitis, offering a viable therapeutic option for veterinarians and dairy producers. These findings are crucial for developing farm-specific treatment protocols and addressing antimicrobial stewardship.

Comparative Efficacy of Cephapirin

A key non-inferiority trial compared a two-dose regimen of cephapirin sodium (200 mg per dose, 12 hours apart) with a five-day course of ceftiofur (B124693) hydrochloride (125 mg per dose, once daily), a third-generation cephalosporin. The study demonstrated that cephapirin was non-inferior to ceftiofur for the bacteriological cure of Gram-positive mastitis cases and for the clinical cure of all cases.[1][2] However, ceftiofur showed a significantly higher bacteriological cure rate in Gram-negative cases.[1][2]

Another randomized non-inferiority field trial evaluated cephapirin sodium against a broad-spectrum combination product containing tetracycline, neomycin, and bacitracin (TNB).[3] In this study, cephapirin demonstrated non-inferiority for pathogen cure, extended clinical cure, and somatic cell count score cure.[3] However, the results for bacteriological and clinical cures were inconclusive as the confidence intervals crossed the pre-defined non-inferiority margin.[3]

The following tables summarize the quantitative data from these comparative trials.

Table 1: Bacteriological and Clinical Cure Rates of Cephapirin vs. Ceftiofur[1][2]
OutcomeCephapirin Sodium (2 doses, 12h apart)Ceftiofur Hydrochloride (5 daily doses)Non-Inferiority Conclusion
Bacteriological Cure
All CasesNo significant differenceNo significant differenceAbsence of difference does not imply non-inferiority
Gram-Positive CasesNon-inferior-Cephapirin is non-inferior to ceftiofur
Gram-Negative CasesLower cure rateSignificantly higher cure rateCeftiofur is superior
Clinical Cure
All CasesNon-inferior-Cephapirin is non-inferior to ceftiofur
Table 2: Cure Rates of Cephapirin vs. Tetracycline, Neomycin, Bacitracin (TNB)[3]
OutcomeCephapirin Sodium + Prednisolone (4 infusions, 12h apart)Tetracycline + Neomycin + Bacitracin + PrednisoloneNon-Inferiority Conclusion
Bacteriological Cure 68%73%Inconclusive
Pathogen Cure 36%35%Non-inferior
Clinical Cure 88%94%Inconclusive
Extended Clinical Cure 93%92%Non-inferior
Somatic Cell Count Linear Score Cure 29%28%Non-inferior

Experimental Protocols

The methodologies employed in these non-inferiority trials followed rigorous scientific standards to ensure the validity and reliability of the results.

Protocol for Cephapirin vs. Ceftiofur Trial[1][2]

A total of 296 cases of non-severe clinical mastitis from seven dairy farms were enrolled in the study.[1][2] Cows were randomly allocated to one of two treatment groups.

  • Enrollment Criteria: Cows with non-severe clinical mastitis, characterized by abnormal milk, with or without mild signs of udder inflammation.

  • Treatment Groups:

    • Cephapirin Group: Two intramammary infusions of 200 mg cephapirin sodium, 12 hours apart.[1][2]

    • Ceftiofur Group: Intramammary infusion of 125 mg ceftiofur hydrochloride once daily for five days.[1][2]

  • Sample Collection: Milk samples were collected for bacteriological culture before treatment and at 10 and 17 days post-enrollment.[1][2]

  • Outcome Definitions:

    • Bacteriological Cure: Absence of the initially isolated pathogen in both post-treatment milk samples.[1][2]

    • Clinical Cure: Return of milk and udder to normal as assessed by the farm personnel.

experimental_workflow_cephapirin_vs_ceftiofur enrollment Enrollment of Cows with Non-Severe Clinical Mastitis (n=296) pre_treatment_sampling Pre-Treatment Milk Sampling enrollment->pre_treatment_sampling randomization Randomization cephapirin_group Cephapirin Sodium Group (2 infusions, 12h apart) randomization->cephapirin_group Group 1 ceftiofur_group Ceftiofur Hydrochloride Group (5 daily infusions) randomization->ceftiofur_group Group 2 post_treatment_sampling Post-Treatment Milk Sampling (Day 10 & 17) cephapirin_group->post_treatment_sampling clinical_assessment Clinical Assessment cephapirin_group->clinical_assessment ceftiofur_group->post_treatment_sampling ceftiofur_group->clinical_assessment pre_treatment_sampling->randomization bacteriological_analysis Bacteriological Analysis post_treatment_sampling->bacteriological_analysis outcome_evaluation Outcome Evaluation (Bacteriological & Clinical Cure) bacteriological_analysis->outcome_evaluation clinical_assessment->outcome_evaluation

Experimental workflow for the cephapirin vs. ceftiofur non-inferiority trial.
Protocol for Cephapirin vs. TNB Trial[3]

This study involved 346 cows from 31 commercial dairy herds, with 236 cows meeting the criteria for the evaluation of microbiological cure.[3]

  • Enrollment Criteria: Cows with non-severe clinical mastitis.

  • Treatment Groups:

    • CS Group: Four intramammary infusions of 300 mg cephapirin sodium combined with 20 mg of prednisolone, administered every 12 hours.[3]

    • TNB Group (Positive Control): Four intramammary infusions of a combination product containing 200 mg tetracycline, 250 mg neomycin, 28 mg bacitracin, and 10 mg prednisolone, administered every 12 hours.[3]

  • Sample Collection: Milk samples for bacteriological culture were collected before treatment and at 14 and 21 (± 3) days after enrollment.[3]

  • Outcome Definitions:

    • Bacteriological Cure: Absence of the causative pathogens in cultures from milk samples collected at both post-treatment time points.[3]

    • Pathogen Cure: Absence of any pathogen in both follow-up samples.[3]

    • Clinical Cure: Absence of clinical signs in the milk and mammary gland at 48 hours after the last antimicrobial infusion.[3]

    • Extended Clinical Cure: Normal milk and gland on the second post-treatment sample collection day (day 21).[3]

    • Somatic Cell Count Linear Score Cure: A linear score of ≤4.0 on day 21 (± 3) after enrollment.[3]

logical_relationship_cephapirin_vs_tnb study_population Study Population (346 cows with non-severe mastitis) randomized_allocation Randomized Allocation study_population->randomized_allocation cs_group Cephapirin + Prednisolone (CS Group) randomized_allocation->cs_group tnb_group Tetracycline + Neomycin + Bacitracin + Prednisolone (TNB Group) randomized_allocation->tnb_group treatment_protocol Treatment Protocol (4 infusions, 12h apart) cs_group->treatment_protocol tnb_group->treatment_protocol follow_up_sampling Follow-up Milk Sampling (Day 14 & 21) treatment_protocol->follow_up_sampling clinical_follow_up Clinical Follow-up (48h post-treatment & Day 21) treatment_protocol->clinical_follow_up outcomes Primary & Secondary Outcomes follow_up_sampling->outcomes clinical_follow_up->outcomes bacteriological_cure Bacteriological Cure outcomes->bacteriological_cure pathogen_cure Pathogen Cure outcomes->pathogen_cure clinical_cure Clinical Cure outcomes->clinical_cure extended_clinical_cure Extended Clinical Cure outcomes->extended_clinical_cure scc_cure SCC Cure outcomes->scc_cure

Logical relationships in the cephapirin vs. TNB non-inferiority trial.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Cephapirin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cephapirin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is not only a matter of regulatory compliance but also essential for minimizing the environmental footprint of pharmaceutical research. This guide provides a procedural framework for the safe and compliant disposal of Cephapirin, ensuring the protection of both laboratory personnel and the environment.

Core Principles of Cephapirin Waste Management

The primary directive for Cephapirin disposal is to prevent its release into the environment.[1][2][3] Safety Data Sheets (SDS) consistently emphasize that Cephapirin waste should not be disposed of in sewers or drains.[1][4] Instead, all waste containing Cephapirin must be collected and managed by an approved waste disposal plant.[1][2][4][5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[7]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any Cephapirin waste, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Protective EquipmentSpecificationRationale
Gloves Chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Wear respiratory protectionCephapirin may cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4][5][6]

Step-by-Step Disposal Protocol for Cephapirin

The following procedure outlines the recommended steps for the safe disposal of Cephapirin waste generated in a laboratory setting.

  • Segregation of Waste: All materials contaminated with Cephapirin, including unused product, empty containers, and contaminated labware (e.g., vials, syringes, pipette tips), must be segregated from general laboratory waste.[8]

  • Containerization: Place all Cephapirin waste into a designated, properly labeled, and sealed container.[5][9] The container should be robust and leak-proof to prevent any environmental release during storage and transport.

  • Labeling: Clearly label the waste container as "Cephapirin Waste" or with other appropriate hazard communication as required by your institution and local regulations.

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated area away from incompatible materials.[1][4][9] Access to this storage area should be restricted to authorized personnel.

  • Waste Collection: Arrange for the collection of the Cephapirin waste by a licensed and approved hazardous waste disposal contractor. Your EHS department can provide guidance on selecting a qualified vendor.

  • Documentation: Maintain accurate records of the amount of Cephapirin waste generated and its disposal date and method. This documentation is crucial for regulatory compliance.

Emergency Procedures for Cephapirin Spills

In the event of a Cephapirin spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment, including respiratory protection.[3][5]

  • Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance.[1][2] For solid spills, carefully scoop or sweep the material, avoiding dust generation.

  • Clean the Area: Decontaminate the spill area according to your laboratory's established procedures.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as Cephapirin waste.[1]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department immediately.

Cephapirin Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of Cephapirin waste.

cluster_preparation Preparation cluster_procedure Disposal Procedure cluster_final_disposal Final Disposal cluster_spill Spill Response start Start: Cephapirin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Cephapirin Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Area containerize->store collection Arrange for Collection by Approved Waste Contractor store->collection document Document Disposal Details collection->document end_point End: Compliant Disposal document->end_point spill Spill Occurs contain_spill Contain Spill with Inert Absorbent spill->contain_spill clean_spill Clean & Decontaminate Area contain_spill->clean_spill dispose_cleanup Dispose of Cleanup Materials as Cephapirin Waste clean_spill->dispose_cleanup dispose_cleanup->containerize

Caption: Workflow for the proper disposal of Cephapirin waste.

References

Safeguarding Laboratory Personnel: A Guide to Personal Protective Equipment for Handling Cephapirin

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of Cephapirin are critical for protecting researchers, scientists, and drug development professionals from potential respiratory and skin sensitization. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is paramount to ensure a safe laboratory environment. This guide provides detailed, step-by-step instructions to minimize exposure risk and promote best practices in laboratory safety.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Cephapirin. The following table summarizes the recommended equipment for various laboratory activities involving this compound.

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/GownNIOSH-approved respirator with a combined particulate and organic vapor filter.[1] Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for direct contact with dusts, mists, or aerosols.[1] Chemical-resistant gloves.[1] A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
Handling Solutions Eye/Face Protection Hand Protection Lab Coat/GownChemical safety goggles.[1] Chemical-resistant gloves.[1] A disposable or dedicated lab coat.[1]
Cleaning Spills Respiratory Protection Eye/Face Protection Hand Protection Lab Coat/Gown Shoe CoversNIOSH-approved respirator with a combined particulate and organic vapor filter.[1] Chemical safety goggles and a face shield.[1] Two pairs of heavy-duty chemical-resistant gloves. A disposable, low-permeability gown. Disposable shoe covers.

Occupational Exposure Limits

An internal occupational exposure limit for Cephapirin has been established by at least one manufacturer.

SubstanceTime-Weighted Average (TWA)Basis
Cefapirin0.4 mg/m³ (OEB 2)Internal[1]

Experimental Protocol: Safe Handling of Cephapirin

Proper donning and doffing of PPE are as critical as selecting the right equipment to prevent contamination. The following workflow outlines the procedural steps for safely handling Cephapirin in a laboratory setting.

Safe Handling and Disposal of Cephapirin cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Consult SDS Consult SDS Gather PPE Gather PPE Consult SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Perform Experiment Perform Experiment Don PPE->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Doff PPE Doff PPE Clean Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Hand Hygiene Hand Hygiene Dispose of Waste->Hand Hygiene

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.